molecular formula C31H34F3N9O3S B10857791 CH7233163

CH7233163

Cat. No.: B10857791
M. Wt: 669.7 g/mol
InChI Key: KMBMYNDPNVGEFI-UHFFFAOYSA-N
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Description

CH7233163 is a useful research compound. Its molecular formula is C31H34F3N9O3S and its molecular weight is 669.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H34F3N9O3S

Molecular Weight

669.7 g/mol

IUPAC Name

N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-(2,2,2-trifluoroethoxy)pyrido[4,3-b]indol-3-amine

InChI

InChI=1S/C31H34F3N9O3S/c1-19(2)43-24-14-28(38-27-6-7-35-30(39-27)20-15-37-42(17-20)47(44,45)22-4-5-22)36-16-23(24)29-25(43)12-21(41-10-8-40(3)9-11-41)13-26(29)46-18-31(32,33)34/h6-7,12-17,19,22H,4-5,8-11,18H2,1-3H3,(H,35,36,38,39)

InChI Key

KMBMYNDPNVGEFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC(=NC=C2C3=C1C=C(C=C3OCC(F)(F)F)N4CCN(CC4)C)NC5=NC(=NC=C5)C6=CN(N=C6)S(=O)(=O)C7CC7

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CH7233163

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core mechanism of action for CH7233163, a fourth-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to offer an in-depth resource for professionals in the fields of oncology research and drug development.

Core Mechanism of Action

This compound is a potent and selective, non-covalent, ATP-competitive inhibitor of mutant EGFR.[1][2][3] Its primary role is to overcome acquired resistance to third-generation EGFR TKIs like osimertinib, which often arises from the C797S mutation in the EGFR kinase domain.[3][4]

Molecular Interaction: Crystal structure analysis reveals that this compound binds to the ATP-binding pocket of the EGFR kinase domain.[3][5] This interaction occurs while the kinase is in its active αC-helix-in conformation.[3][4][6] By occupying the ATP pocket, this compound directly competes with endogenous ATP, thereby preventing the autophosphorylation of the EGFR kinase domain.[3][6] This blockade is the critical step in inhibiting downstream signaling. The non-covalent nature of this binding distinguishes it from irreversible inhibitors.[1][2][3]

Selectivity Profile: this compound demonstrates high selectivity for various EGFR mutants over wild-type (WT) EGFR.[3][4] It is particularly potent against the osimertinib-resistant triple mutations Del19/T790M/C797S and L858R/T790M/C797S.[3][7] Additionally, it maintains strong inhibitory activity against common activating mutations (Del19, L858R) and the first-generation TKI resistance mutation T790M (in double-mutant forms like Del19/T790M and L858R/T790M).[3][6][7] This broad mutant selectivity suggests its potential to not only treat osimertinib-resistant non-small cell lung cancer (NSCLC) but also to potentially prevent the emergence of on-target resistance mechanisms in earlier lines of therapy.[3][6]

Inhibition of Downstream Signaling Pathways

By preventing EGFR autophosphorylation, this compound effectively halts the activation of key downstream signal transduction pathways that are critical for tumor cell proliferation and survival.[8][][10] The primary pathways affected are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of EGFR blocks the recruitment of adaptor proteins like GRB2, preventing the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[8][][11] This shutdown leads to decreased cell proliferation.

  • PI3K-AKT-mTOR Pathway: The prevention of EGFR phosphorylation also blocks the activation of Phosphoinositide 3-kinase (PI3K), which in turn prevents the phosphorylation and activation of AKT and its downstream effector mTOR.[8][][11] This leads to the inhibition of cell growth and survival signals, promoting apoptosis.[]

Western blot analyses have confirmed that treatment with this compound leads to a persistent, dose-dependent decrease in the phosphorylation levels of EGFR, as well as downstream effectors AKT and ERK1/2 in cells harboring the Del19/T790M/C797S mutation.[3][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR pEGFR p-EGFR (Inactive) GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits ATP ATP ATP->EGFR RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription Cell Proliferation &\nSurvival Cell Proliferation & Survival Transcription->Cell Proliferation &\nSurvival Cell_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis start_node start_node process_node process_node data_node data_node end_node end_node A1 Generate stable mutant EGFR cell line (e.g., NIH3T3) A2 Seed cells into 96-well plates A1->A2 B1 Add serial dilutions of this compound A2->B1 B2 Incubate for 4-7 days at 37°C B1->B2 C1 Add CellTiter-Glo® Reagent B2->C1 C2 Lyse & Incubate (10 min, RT) C1->C2 C3 Measure Luminescence C2->C3 D1 Calculate IC50 value C3->D1

References

CH7233163: A Fourth-Generation EGFR Inhibitor Targeting Osimertinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

CH7233163 is a novel, orally bioavailable, non-covalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has demonstrated potent and selective activity against EGFR mutations that confer resistance to third-generation inhibitors like osimertinib, particularly the challenging Del19/T790M/C797S and L858R/T790M/C797S triple mutations. This document provides a comprehensive overview of the chemical structure, mechanism of action, preclinical data, and relevant experimental protocols for this compound, positioning it as a promising therapeutic agent for non-small cell lung cancer (NSCLC) patients who have developed resistance to current standard-of-care treatments.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule designed for high-affinity binding to the ATP-binding pocket of mutant EGFR.

IdentifierValue
IUPAC Name 5-(4-(cyclopropanesulfonyl)-1H-pyrazol-1-yl)-N-(5-((4-(dimethylamino)piperidin-1-yl)methyl)-1-isopropyl-2-oxo-1,2-dihydroquinolin-6-yl)pyrazin-2-amine
Molecular Formula C31H34F3N9O3S
Molecular Weight 669.72 g/mol
SMILES String CN(CC1)CCN1C2=CC3=C(C(OCC(F)(F)F)=C2)C4=CN=C(NC5=CC=NC(C6=CN(S(=O)(C7CC7)=O)N=C6)=N5)C=C4N3C(C)C[1]
CAS Registry No. 2923365-71-1

Figure 1: Chemical Structure of this compound this compound Chemical Structure

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding non-covalently to the kinase domain of EGFR.[2][3] This is particularly significant in the context of the C797S mutation, which renders covalent inhibitors like osimertinib ineffective by removing the cysteine residue required for irreversible binding. Crystal structure analyses have revealed that this compound stabilizes the αC-helix-in conformation of the EGFR kinase domain, a feature that contributes to its potent inhibitory activity and selectivity for mutant forms of the receptor over wild-type (WT) EGFR.[4][5]

By blocking the ATP-binding site, this compound prevents the autophosphorylation of the EGFR kinase domain. This, in turn, inhibits the activation of downstream pro-survival signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, survival, and metastasis.[3][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., Del19/T790M/C797S) ras RAS EGFR->ras pi3k PI3K EGFR->pi3k This compound This compound This compound->EGFR ATP-Competitive Inhibition raf RAF ras->raf akt AKT pi3k->akt mek MEK raf->mek mtor mTOR akt->mtor erk ERK mek->erk proliferation Gene Transcription (Proliferation, Survival) mtor->proliferation erk->proliferation

Mechanism of this compound Action on the EGFR Signaling Pathway.

Preclinical Efficacy Data

The preclinical activity of this compound has been extensively evaluated in both biochemical and cell-based assays, as well as in in vivo xenograft models. The data consistently demonstrates potent inhibition of clinically relevant EGFR mutations.

In Vitro Kinase Inhibition

The inhibitory activity of this compound was assessed against various recombinant EGFR kinase domains using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay.

EGFR MutantThis compound IC50 (nmol/L)Osimertinib IC50 (nmol/L)EAI-045 IC50 (nmol/L)
Del19/T790M/C797S 0.28>1,000>1,000
L858R/T790M/C797S 0.25>1,000>1,000
Del19/T790M 0.450.20>1,000
L858R/T790M 0.230.13>1,000
Del19 0.440.23>1,000
L858R 0.210.48>1,000
Wild-Type (WT) 5.712>1,000

Data sourced from Kashima K, et al. Mol Cancer Ther. 2020.[4]

Cellular Antiproliferative Activity

The antiproliferative effects of this compound were measured in NIH3T3 cells engineered to express various EGFR mutations.

Cell Line (EGFR Mutant)This compound IC50 (nmol/L)Osimertinib IC50 (nmol/L)EAI-045 IC50 (nmol/L)
Del19/T790M/C797S_NIH3T3 20>1,000>1,000
L858R/T790M/C797S_NIH3T3 45>1,000>1,000
A431 (WT-EGFR overexpressing) 480730>1,000

Data sourced from Kashima K, et al. Mol Cancer Ther. 2020.[4]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, as described in the primary literature.[4][7]

TR-FRET-Based EGFR Biochemical Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against recombinant EGFR kinase domains.

  • Procedure:

    • Recombinant EGFR kinase domains (mutant or wild-type) were incubated with varying concentrations of this compound, a biotinylated peptide substrate, and ATP in a kinase reaction buffer.

    • The reaction was allowed to proceed for a specified time at room temperature.

    • The reaction was stopped by the addition of a termination buffer containing EDTA.

    • A detection solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) was added.

    • After incubation, the TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay
  • Objective: To measure the antiproliferative activity of this compound in cells expressing specific EGFR mutations.

  • Procedure:

    • Engineered NIH3T3 cells or other relevant cell lines were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a serial dilution of this compound or control compounds for 72 hours.

    • Cell viability was assessed using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.

    • Luminescence was measured with a plate reader.

    • IC50 values were determined from the resulting dose-response curves.

Western Blotting for EGFR Pathway Inhibition
  • Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling in a cellular context.

  • Procedure:

    • Cells were treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 6 hours).

    • Following treatment, cells were lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentrations of the lysates were determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2.

    • After washing, membranes were incubated with appropriate HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Study
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Procedure:

    • Female immunodeficient mice (e.g., BALB/c nude) were subcutaneously inoculated with tumor cells expressing the target EGFR mutations.

    • When tumors reached a predetermined volume, mice were randomized into treatment and vehicle control groups.

    • This compound was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.

    • Tumor volume and body weight were measured regularly throughout the study.

    • Efficacy was determined by comparing the tumor growth in the treatment groups to the vehicle control group.

Conclusion

This compound is a potent, fourth-generation EGFR inhibitor with a promising preclinical profile. Its ability to non-covalently inhibit EGFR, including the osimertinib-resistant C797S triple mutant, addresses a critical unmet need in the treatment of NSCLC. The robust in vitro and in vivo data suggest that this compound has the potential to become an effective therapy for patients whose disease has progressed on third-generation EGFR TKIs. Further clinical development is warranted to establish its safety and efficacy in human subjects.

References

The Emergence of CH7233163: A Fourth-Generation EGFR Inhibitor Targeting Triple-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly shaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the formidable EGFR triple mutation comprising an activating mutation (like Del19 or L858R), the T790M gatekeeper mutation, and the C797S mutation, has posed a significant clinical challenge, rendering third-generation TKIs like osimertinib ineffective.[1][2][3] This has spurred the development of fourth-generation EGFR inhibitors, with CH7233163 emerging as a promising candidate capable of overcoming this complex resistance mechanism.[1][3]

This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies associated with the evaluation of this compound against EGFR triple mutations.

The Challenge of EGFR Triple Mutations

First and second-generation EGFR TKIs effectively target activating mutations but are thwarted by the T790M mutation.[4] Osimertinib, a third-generation TKI, was designed to overcome T790M-mediated resistance.[2] However, acquired resistance to osimertinib frequently arises through the C797S mutation, which is located in the covalent binding site of the inhibitor.[5][6] The triple combination of an activating mutation, T790M, and C797S creates a conformation of the EGFR kinase domain that is resistant to existing therapies.[4]

This compound: A Novel ATP-Competitive Inhibitor

This compound is a novel, potent, and selective fourth-generation EGFR TKI.[1][7] Unlike irreversible third-generation inhibitors that form a covalent bond with Cys797, this compound is a noncovalent, ATP-competitive inhibitor.[1][8][9] This mechanism of action allows it to bypass the resistance conferred by the C797S mutation.[1][3] Crystal structure analysis reveals that this compound binds to the ATP-binding pocket of the EGFR kinase domain in its αC-helix-in conformation, enabling potent inhibitory activity against the triple-mutant EGFR.[1][2][9]

Quantitative Efficacy of this compound

Preclinical studies have demonstrated the potent and selective activity of this compound against various EGFR mutations, particularly the challenging triple mutations. The following tables summarize the key quantitative data from in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

EGFR MutantThis compound IC50 (nmol/L)Osimertinib IC50 (nmol/L)EAI-045 IC50 (nmol/L)
Del19/T790M/C797S0.28[10]>1000[7]>1000[10]
L858R/T790M/C797S0.25[2]>1000[7]Not Reported
Del19/T790MNot ReportedNot ReportedNot Reported
L858R/T790MNot ReportedNot ReportedNot Reported
Del19Not ReportedNot ReportedNot Reported
L858RNot ReportedNot ReportedNot Reported
Wild-Type (WT)Not ReportedNot ReportedNot Reported

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Data compiled from multiple sources.[2][7][10]

Table 2: Anti-proliferative Activity of this compound in Engineered Cell Lines

Cell LineEGFR MutationThis compound IC50 (nmol/L)Osimertinib IC50 (nmol/L)EAI-045 IC50 (nmol/L)
Del19/T790M/C797S_NIH3T3Del19/T790M/C797S45[2]>1000[7]>1000[7]
L858R/T790M/C797S_NIH3T3L858R/T790M/C797S45[2]>1000[7]Not Reported
A431Wild-Type (WT)Not ReportedNot ReportedNot Reported

IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell proliferation. Data compiled from multiple sources.[2][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Proliferation Cell Proliferation, Survival, Growth EGF EGF (Ligand) EGF->EGFR This compound This compound This compound->EGFR Competitively Inhibits ATP ATP ATP->EGFR Binds to ATP pocket ERK ERK ERK->Proliferation mTOR mTOR mTOR->Proliferation

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Cell_Culture Culture Engineered NIH3T3 Cells Expressing EGFR Triple Mutant Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Cell_Viability Western_Blot Western Blot for EGFR Phosphorylation Cell_Culture->Western_Blot IC50_Cell Determine Cellular IC50 Cell_Viability->IC50_Cell Phospho_Inhibition Confirm Inhibition of Downstream Signaling Western_Blot->Phospho_Inhibition Xenograft Establish Tumor Xenograft Mouse Model Treatment Administer this compound Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth and Body Weight Treatment->Tumor_Measurement Efficacy_Analysis Evaluate Antitumor Efficacy Tumor_Measurement->Efficacy_Analysis

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)–Based EGFR Biochemical Assay[2]

This assay measures the inhibitory activity of compounds against recombinant EGFR kinase.

  • Materials:

    • Recombinant EGFR kinase (mutant or wild-type)

    • Biotinylated peptide substrate

    • ATP

    • TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin)

    • Assay buffer

    • Test compound (this compound)

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a microplate, add the EGFR kinase, biotinylated peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the TR-FRET detection reagents.

    • Incubate to allow for antibody binding to the phosphorylated substrate.

    • Measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay[2]

This assay assesses the anti-proliferative effect of the inhibitor on cells expressing the target EGFR mutations.

  • Materials:

    • Engineered cell lines (e.g., NIH3T3) stably expressing the EGFR triple mutant.

    • Cell culture medium and supplements.

    • Test compound (this compound).

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percent inhibition of cell growth at each compound concentration and determine the IC50 value.

Western Blotting for EGFR Phosphorylation[2]

This technique is used to confirm that the inhibitor blocks the autophosphorylation of EGFR in a cellular context.

  • Materials:

    • Engineered cells expressing the EGFR mutant.

    • Test compound (this compound).

    • Lysis buffer.

    • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR).

    • Secondary antibody (HRP-conjugated).

    • Chemiluminescent substrate.

  • Procedure:

    • Treat the cells with various concentrations of the test compound for a specified time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against phospho-EGFR.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.

Mouse Xenograft Study[11]

This in vivo model assesses the antitumor activity of the compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude mice).

    • Engineered cells expressing the EGFR triple mutant.

    • Test compound (this compound) formulated for in vivo administration.

  • Procedure:

    • Inject the engineered cells subcutaneously into the flanks of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the respective groups daily via the appropriate route (e.g., oral gavage).[10]

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate the tumor growth inhibition to evaluate the efficacy of the compound.

Conclusion and Future Directions

This compound has demonstrated significant promise as a fourth-generation EGFR TKI with the potential to overcome the challenging EGFR triple mutation that confers resistance to osimertinib.[1][3] Its noncovalent, ATP-competitive mechanism of action provides a clear advantage in targeting the C797S-mutant EGFR.[1][8] The robust preclinical data, both in vitro and in vivo, support its continued development. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with NSCLC harboring EGFR triple mutations. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other next-generation EGFR inhibitors.

References

CH7233163: A Comprehensive Target Selectivity Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of CH7233163, a potent, noncovalent, and ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

Executive Summary

This compound is a fourth-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome resistance to third-generation inhibitors like osimertinib.[1][2] The primary mechanism of acquired resistance to osimertinib is the C797S mutation in the EGFR kinase domain.[3] this compound demonstrates high potency against EGFR harboring the triple mutation Del19/T790M/C797S, a key resistance mechanism in non-small cell lung cancer (NSCLC).[1][2][4][5][6] This document summarizes the inhibitory activity of this compound against various EGFR mutants and its broader kinome selectivity, details the experimental methodologies used for its characterization, and visualizes its mechanism of action within the EGFR signaling pathway.

Target Selectivity Profile

The selectivity of this compound has been characterized through both biochemical and cellular assays, demonstrating a strong preference for mutant forms of EGFR over the wild-type (WT) protein.

Biochemical Inhibitory Activity

This compound exhibits sub-nanomolar potency against the clinically relevant osimertinib-resistant EGFR triple mutations.[1][5][6] Its inhibitory activity against a panel of EGFR mutations is summarized in the table below.

TargetIC50 (nmol/L)Assay Type
EGFR-Del19/T790M/C797S0.28[1][5]TR-FRET-based cell-free kinase assay
EGFR-L858R/T790M/C797S0.25[6]TR-FRET-based cell-free kinase assay
EGFR-Del190.41TR-FRET-based cell-free kinase assay
EGFR-L858R0.31TR-FRET-based cell-free kinase assay
EGFR-Del19/T790M0.17TR-FRET-based cell-free kinase assay
EGFR-L858R/T790M0.21TR-FRET-based cell-free kinase assay
EGFR-WT1.8TR-FRET-based cell-free kinase assay

Data compiled from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.

Cellular Antiproliferative Activity

The potent biochemical activity of this compound translates to effective inhibition of proliferation in engineered cell lines expressing mutant EGFR.

Cell LineEGFR StatusIC50 (nmol/L)
Del19/T790M/C797S_NIH3T3Del19/T790M/C797S20[1][7]
L858R/T790M/C797S_NIH3T3L858R/T790M/C797S45[6]
A431EGFR-WT1200[1]

Data compiled from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.

Kinome-wide Selectivity

A KINOMEscan profiling of this compound at a concentration of 100 nmol/L against a panel of 468 kinases demonstrated a high degree of selectivity for EGFR.[1][3] The results from the KINOMEscan analysis indicate that this compound is a highly selective inhibitor, with minimal off-target activity at this concentration, reinforcing its targeted mechanism of action.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a noncovalent, ATP-competitive inhibitor of the EGFR kinase domain.[1][3][4][8] Crystal structure analysis has revealed that it binds to the αC-helix-in conformation of EGFR, a feature that contributes to its high potency and mutant selectivity.[1][2][3][6][8] By blocking the ATP-binding site, this compound prevents the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling cascades critical for tumor cell proliferation and survival, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR (e.g., Del19/T790M/C797S) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Competitively Inhibits ATP ATP ATP->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound.

TR-FRET-based EGFR Biochemical Assay

This assay quantifies the inhibitory activity of compounds against recombinant EGFR kinase domains in a cell-free system.

TR_FRET_Workflow start Start reagents Recombinant EGFR + Biotinylated Substrate + ATP start->reagents incubation Incubation at Room Temp reagents->incubation compound This compound (Serial Dilution) compound->incubation detection_reagents Add Detection Reagents: - Eu-labeled p-Tyr Ab - SA-XL665 incubation->detection_reagents readout Read TR-FRET Signal (665nm / 620nm) detection_reagents->readout analysis Calculate IC50 readout->analysis

Caption: Workflow for the TR-FRET-based EGFR biochemical assay.

Methodology:

  • Reaction Setup: Recombinant EGFR kinase (e.g., Del19/T790M/C797S) is incubated with a biotinylated peptide substrate and ATP in a reaction buffer.

  • Compound Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Kinase Reaction: The reaction is allowed to proceed, leading to the phosphorylation of the biotinylated substrate.

  • Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (SA-XL665).

  • Signal Measurement: If the substrate is phosphorylated, the Eu-labeled antibody binds. The proximity of the Eu donor to the XL665 acceptor (bound to the biotinylated substrate via streptavidin) results in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Data Analysis: The TR-FRET signal is measured, and IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[3][6]

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cells (e.g., NIH3T3 engineered to express EGFR mutants or A431 cells) are seeded in 96-well plates and allowed to adhere overnight.[7]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.[7]

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).[7]

  • Viability Measurement: The number of viable cells is determined using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolic activity.[7]

  • Data Analysis: Luminescence is read on a plate reader, and the data is normalized to untreated controls to calculate the percentage of inhibition. IC50 values are then determined from dose-response curves.

Western Blotting

Western blotting is used to assess the phosphorylation status of EGFR and its downstream signaling proteins in cells treated with this compound.

Methodology:

  • Cell Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 6 hours).[3]

  • Lysis: Cells are washed and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., β-actin) is also probed.

  • Detection: The membrane is incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The results demonstrate a dose-dependent inhibition of EGFR phosphorylation and downstream signaling by this compound.[1][6][7]

Conclusion

This compound is a highly potent and selective fourth-generation EGFR inhibitor that effectively targets the osimertinib-resistant Del19/T790M/C797S and L858R/T790M/C797S mutations. Its ATP-competitive mechanism of action and high selectivity over wild-type EGFR and the broader kinome make it a promising candidate for the treatment of NSCLC that has developed resistance to third-generation TKIs. The data and protocols presented in this guide provide a foundational resource for further investigation and development of this compound.

References

The Discovery and Development of CH7233163: A Fourth-Generation EGFR Inhibitor for Osimertinib-Resistant NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CH7233163 has emerged as a potent, noncovalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR), specifically designed to overcome resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical efficacy, and experimental protocols related to the development of this compound. The primary focus of this molecule is its high potency against the EGFR Del19/T790M/C797S triple mutation, a key mechanism of acquired resistance in non-small cell lung cancer (NSCLC). This document consolidates key quantitative data into structured tables, details essential experimental methodologies, and provides visual representations of critical pathways and workflows to support further research and development in this area.

Introduction

The treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations has been revolutionized by the development of tyrosine kinase inhibitors (TKIs). However, the efficacy of these therapies is often limited by the emergence of acquired resistance. Osimertinib, a third-generation EGFR TKI, is highly effective against the T790M resistance mutation, but its long-term benefit is frequently compromised by the development of the C797S mutation. This compound was identified through extensive screening as a fourth-generation EGFR inhibitor capable of potently and selectively inhibiting the osimertinib-resistant EGFR Del19/T790M/C797S triple mutant.[1][2][3]

Mechanism of Action

This compound functions as a noncovalent, ATP-competitive inhibitor of the EGFR kinase domain.[1][2] Crystal structure analysis reveals that this compound binds to the ATP-binding pocket of EGFR, utilizing multiple interactions with the αC-helix-in conformation to achieve its potent inhibitory activity and selectivity for mutant forms of the receptor over wild-type (WT) EGFR.[1][2] This mode of action allows it to effectively block EGFR phosphorylation and downstream signaling pathways, even in the presence of the C797S mutation that renders covalent inhibitors like osimertinib ineffective.[4][5]

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway in NSCLC and the point of intervention by this compound. EGFR activation, driven by mutations, leads to the activation of downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, promoting cell proliferation and survival. This compound blocks the initial autophosphorylation of the EGFR kinase domain, thereby inhibiting the activation of these oncogenic signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR Mutant EGFR (e.g., Del19/T790M/C797S) EGF->EGFR Activation RAS RAS EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival This compound This compound This compound->EGFR Inhibition

EGFR Signaling Pathway and this compound Inhibition.

Quantitative Data

The preclinical development of this compound has generated significant quantitative data demonstrating its potency and selectivity. This data is summarized in the tables below for easy comparison.

Table 1: In Vitro Biochemical Inhibitory Activity of this compound against EGFR Mutants
EGFR MutantIC50 (nmol/L)Selectivity vs. WT
Del19/T790M/C797S0.281071x
L858R/T790M/C797S0.251200x
Del19/T790M0.171765x
L858R/T790M0.41732x
Del190.211429x
L858R0.231304x
Wild-Type (WT)3001x
Data sourced from[1][6]
Table 2: In Vitro Anti-proliferative Activity of this compound
Cell LineEGFR MutationIC50 (nmol/L)
Del19/T790M/C797S_NIH3T3Del19/T790M/C797S20
L858R/T790M/C797S_NIH3T3L858R/T790M/C797S45
NCI-H1975L858R/T790M16
HCC827Del197.9
A431Wild-Type1200
Data sourced from[1][6]
Table 3: In Vivo Efficacy of this compound in a Del19/T790M/C797S_NIH3T3 Xenograft Mouse Model
Treatment Group (Oral, Once Daily)Tumor Growth Inhibition (%)Notes
Vehicle0-
This compound (10 mg/kg)Significant Reduction-
This compound (30 mg/kg)Significant Reduction-
This compound (100 mg/kg)Potent Tumor RegressionNo significant body weight changes or signs of toxicity observed.[6][7]
Data sourced from[6][7]
Table 4: Pharmacokinetic Parameters of this compound in Mice
Dose (Oral)Half-life (t1/2)AUC (last)
10 mg/kg6 hours3,390 h*ng/mL
Data sourced from the supplementary materials of[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based EGFR Biochemical Assays

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant EGFR proteins.

Protocol:

  • Reagents: Recombinant EGFR proteins (Del19/T790M/C797S, L858R/T790M/C797S, WT), Biotin-HER2tide substrate peptide, ATP, TR-FRET LANCE system reagents (PerkinElmer).

  • Procedure:

    • Prepare a reaction mixture containing the respective recombinant EGFR enzyme and the biotinylated substrate peptide in kinase buffer.

    • Add serial dilutions of this compound or control compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time.

    • Stop the reaction and add the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

    • Incubate in the dark to allow for signal development.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines with different EGFR mutations.

Protocol:

  • Cell Lines: NIH3T3 cells engineered to express EGFR mutants (Del19/T790M/C797S, L858R/T790M/C797S), NCI-H1975 (L858R/T790M), HCC827 (Del19), and A431 (WT).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo®).

    • Measure luminescence to determine the number of viable cells.

  • Data Analysis: Determine IC50 values from the dose-response curves.

Western Blotting

Western blotting is used to assess the inhibition of EGFR phosphorylation and downstream signaling proteins.

Protocol:

  • Sample Preparation:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mouse Xenograft Study

This in vivo model evaluates the anti-tumor efficacy of this compound.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude).

  • Tumor Implantation: Subcutaneously inject NIH3T3 cells expressing EGFR-Del19/T790M/C797S into the flank of the mice.

  • Treatment:

    • When tumors reach a palpable size, randomize mice into treatment groups.

    • Administer this compound orally, once daily, at the specified doses.

    • The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume and body weight regularly.

    • Monitor for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).

Drug Discovery and Development Workflow

The development of this compound followed a structured preclinical workflow, from initial screening to in vivo validation.

Drug_Discovery_Workflow Screening High-Throughput Screening of Chemical Library Hit_ID Hit Identification & Lead Generation Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Biochem_Assay Biochemical Assays (Potency & Selectivity) Lead_Opt->Biochem_Assay Cell_Assay Cell-Based Assays (Anti-proliferative Activity) Biochem_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies in Mice Cell_Assay->PK_Studies In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) PK_Studies->In_Vivo_Efficacy Tox_Studies Preclinical Toxicology & Safety Assessment In_Vivo_Efficacy->Tox_Studies IND Investigational New Drug (IND) Enabling Studies Tox_Studies->IND

Preclinical Development Workflow of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for NSCLC. Its potent and selective inhibition of the osimertinib-resistant EGFR Del19/T790M/C797S mutation addresses a critical unmet medical need. The preclinical data strongly support its potential as an effective therapeutic agent. Further clinical investigation is warranted to establish its safety and efficacy in patients with advanced, EGFR-mutated NSCLC who have developed resistance to third-generation TKIs. The detailed methodologies and data presented in this guide are intended to facilitate and inspire continued research in this promising area of oncology drug development.

References

CH7233163: A Novel Inhibitor Targeting Osimertinib-Resistant EGFR Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CH7233163, a potent and selective ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) mutants, including those resistant to the third-generation inhibitor osimertinib. This document details the binding affinity of this compound to various EGFR mutants, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action within the EGFR signaling pathway.

Core Focus: Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors

Mutations in the EGFR gene are key drivers in non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) have revolutionized treatment, the emergence of resistance mutations, such as T790M and C797S, limits their long-term efficacy. This compound has emerged as a promising agent that overcomes the challenges posed by the osimertinib-resistant EGFR triple mutations (Del19/T790M/C797S and L858R/T790M/C797S)[1][2][3][4].

Quantitative Binding Affinity of this compound

The inhibitory activity of this compound against various EGFR mutants has been quantified using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

EGFR MutantAssay TypeThis compound IC50 (nmol/L)Osimertinib IC50 (nmol/L)EAI-045 IC50 (nmol/L)Reference
Del19/T790M/C797SBiochemical (TR-FRET)0.28>1000>1000[1][2]
L858R/T790M/C797SBiochemical (TR-FRET)0.25>1000>1000[1]
Wild-Type (WT)Biochemical (TR-FRET)Not specified, but selectivity demonstratedLow affinityNot specified[1]
Del19/T790M/C797S_NIH3T3Cell Proliferation20>1000>1000[1][2]
L858R/T790M/C797S_NIH3T3Cell Proliferation45Not specified>1000[1]
A431 (EGFR-WT)Cell Proliferation1200Not specifiedNot specified[2]

Experimental Protocols

The characterization of this compound involved several key experimental methodologies to determine its potency and selectivity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assays

This assay was employed to determine the in vitro inhibitory activity of this compound against recombinant EGFR kinases[2]. The fundamental principle of this assay is the measurement of FRET between a europium-labeled anti-phosphotyrosine antibody and a biotinylated peptide substrate. Inhibition of the kinase activity results in a decrease in the FRET signal.

Protocol Outline:

  • Reaction Setup: Recombinant EGFR kinase, biotinylated substrate peptide, and ATP are combined in a reaction buffer.

  • Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration to allow for substrate phosphorylation.

  • Detection: A solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction and initiate the FRET signal generation.

  • Signal Measurement: The time-resolved fluorescence signal is measured at specific wavelengths. The ratio of the acceptor and donor fluorescence is calculated to determine the extent of kinase inhibition.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The anti-proliferative activity of this compound was assessed using cell viability assays in NIH3T3 cells engineered to express various EGFR mutants[1].

Protocol Outline:

  • Cell Seeding: NIH3T3 cells expressing the desired EGFR mutant are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for the compound to exert its effect.

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is measured, and the IC50 values are determined by non-linear regression analysis of the dose-response curves.

Western Blotting

Western blotting was utilized to confirm the inhibition of EGFR phosphorylation in cellular contexts[5].

Protocol Outline:

  • Cell Lysis: Cells treated with this compound are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[5].

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the EGFR kinase domain[1][6][7]. This binding prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival[8][9][10][11].

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand Ligand EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Binds RAS RAS EGFR:p->RAS Activates PI3K PI3K EGFR:p->PI3K Activates This compound This compound This compound->EGFR:p Inhibits ATP ATP ATP->EGFR:p Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: EGFR signaling pathway and inhibition by this compound.

The experimental workflow for evaluating the efficacy of this compound is depicted in the following diagram.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (TR-FRET) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Start->Cell_Based_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Proliferation Cell Proliferation Assay Cell_Based_Assay->Cell_Proliferation Western_Blot Western Blot (EGFR Phosphorylation) Cell_Based_Assay->Western_Blot Cell_Proliferation->IC50_Determination Western_Blot->IC50_Determination End End IC50_Determination->End

References

Preclinical Profile of CH7233163: A Novel EGFR Inhibitor for Overcoming Resistance in Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly the EGFR C797S mutation following osimertinib treatment, has posed a significant clinical challenge. This technical guide provides a comprehensive overview of the preclinical studies of CH7233163, a fourth-generation, non-covalent, ATP-competitive EGFR inhibitor designed to overcome this resistance. This document details its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of various EGFR mutants, including the clinically significant osimertinib-resistant triple mutation Del19/T790M/C797S.[1][2] Unlike third-generation covalent inhibitors that are rendered ineffective by the C797S mutation which prevents covalent bond formation, this compound binds non-covalently to the ATP-binding pocket of the EGFR kinase domain.[3][4] This allows it to effectively inhibit the kinase activity of EGFR even in the presence of the C797S mutation.

Crystal structure analysis reveals that this compound interacts with multiple amino acids within the ATP pocket, effectively competing with ATP and inhibiting autophosphorylation of the receptor.[3] This blockade of EGFR activation leads to the downregulation of downstream signaling pathways critical for tumor cell proliferation and survival, including the PI3K/AKT and MAPK/ERK pathways.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGFR EGFR (with mutations e.g., Del19/T790M/C797S) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ATP ATP ATP->EGFR Binds to ATP pocket This compound This compound This compound->EGFR Blocks ATP binding AKT AKT PI3K->AKT Proliferation_Survival_PI3K Cell Proliferation & Survival AKT->Proliferation_Survival_PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_RAS Cell Proliferation & Survival ERK->Proliferation_Survival_RAS

Caption: EGFR Signaling Pathway Inhibition by this compound.

Quantitative Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against EGFR Mutants (Biochemical Assay)
EGFR MutantIC50 (nmol/L)
Del19/T790M/C797S0.28[6]
L858R/T790M/C797S0.25[6]
Del19/T790M0.41[1][6]
L858R/T790M0.33[1][6]
Del190.17[1][6]
L858R0.21[1][6]
Wild-Type (WT)1.8[6]
Data from TR-FRET-based cell-free kinase assays.
Table 2: Anti-proliferative Activity of this compound in Lung Cancer Cell Lines
Cell LineEGFR MutationIC50 (nmol/L)
Del19/T790M/C797S_NIH3T3Del19/T790M/C797S20[6]
L858R/T790M/C797S_NIH3T3L858R/T790M/C797S45[6]
NCI-H1975L858R/T790M-
HCC827Del19-
A431Wild-Type1200[1]
Data from cell viability assays.
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
Xenograft ModelTreatment and DoseOutcome
Del19/T790M/C797S_NIH3T3This compound (100 mg/kg, daily)Potent tumor regression[1][7]
No significant body weight loss was observed.
Table 4: Pharmacokinetic Parameters of this compound in Mice
Dose (oral)Half-life (t1/2)AUC (last)
10 mg/kg6 hours[6]3,390 h*ng/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assay

This assay quantifies the inhibitory activity of this compound on the kinase activity of recombinant EGFR proteins.

  • Reagents: Recombinant EGFR proteins (e.g., Del19/T790M/C797S, L858R/T790M/C797S, WT), biotinylated substrate peptide, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure: a. The kinase reaction is performed by incubating the EGFR enzyme, this compound at various concentrations, and the biotinylated substrate peptide in a kinase reaction buffer. b. The reaction is initiated by the addition of ATP and incubated at room temperature. c. The reaction is stopped, and the detection reagents (europium-labeled antibody and SA-APC) are added. d. After incubation, the TR-FRET signal is measured using a plate reader. The signal is proportional to the level of substrate phosphorylation.

  • Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation of lung cancer cell lines.

  • Cell Culture: Lung cancer cell lines (e.g., NIH3T3 expressing EGFR mutants, NCI-H1975, HCC827, A431) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. Cells are treated with a serial dilution of this compound or vehicle control (DMSO). c. After a 72-hour incubation, a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) is added to each well. d. The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined from the dose-response curves.

Western Blotting

Western blotting is used to assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.

  • Cell Lysis: Cells are treated with this compound for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK. c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mouse Xenograft Study

This in vivo model evaluates the anti-tumor efficacy of this compound.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: Lung cancer cells (e.g., NIH3T3 expressing Del19/T790M/C797S) are subcutaneously injected into the flanks of the mice.

  • Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily.

  • Efficacy Assessment: a. Tumor volume is measured regularly using calipers. b. Body weight is monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Outcome Biochemical_Assay Biochemical Assay (TR-FRET) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Viability Cell Viability Assay (MTT/MTS) Cell_Viability->IC50_Determination Western_Blot Western Blot (pEGFR, pAKT, pERK) Pathway_Inhibition Pathway Inhibition Confirmed Western_Blot->Pathway_Inhibition PK_Study Pharmacokinetic Study (Mice) PK_Profile Pharmacokinetic Profile PK_Study->PK_Profile Xenograft_Model Xenograft Model (Tumor Growth Inhibition) TGI_Assessment Tumor Growth Inhibition (TGI) Assessment Xenograft_Model->TGI_Assessment

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for NSCLC patients who have developed resistance to osimertinib via the EGFR C797S mutation. Its potent and selective inhibition of various EGFR mutants, including the triple mutation, demonstrated through robust in vitro and in vivo studies, highlights its promising clinical utility. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation and validation of this novel EGFR inhibitor.

References

The Potent and Selective Inhibition of Mutant EGFR Phosphorylation by CH7233163: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of CH7233163, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its profound effects on EGFR phosphorylation, particularly in the context of osimertinib-resistant non-small cell lung cancer (NSCLC). Developed to address the clinical challenge of acquired resistance to third-generation EGFR TKIs, this compound demonstrates potent and selective inhibitory activity against various EGFR mutations, including the highly resistant Del19/T790M/C797S triple mutation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.

Introduction to this compound

This compound is a noncovalent, ATP-competitive inhibitor of the EGFR tyrosine kinase.[5][6] Its development was spurred by the emergence of resistance to osimertinib, a standard-of-care treatment for NSCLC patients with EGFR mutations.[1][2][3][4][7] The C797S mutation, in particular, confers resistance to covalent inhibitors like osimertinib by preventing the formation of a crucial covalent bond in the ATP-binding pocket of EGFR.[4] this compound is designed to overcome this resistance mechanism and has shown significant antitumor activity in both in vitro and in vivo models.[1][2][3][4][6][7]

Mechanism of Action and Effect on EGFR Signaling

This compound functions by competing with ATP for binding to the kinase domain of EGFR.[5][6] This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival. Crystal structure analysis reveals that this compound interacts with multiple amino acids within the ATP-binding pocket, enabling it to potently inhibit EGFR activity without forming a covalent bond, thus circumventing the C797S resistance mechanism.[2][4]

The inhibition of EGFR phosphorylation by this compound has been shown to effectively block downstream signaling cascades, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][7] This blockade of key survival signals ultimately leads to the inhibition of tumor cell growth and proliferation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits Phosphorylation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of Inhibitory Activity

This compound has demonstrated potent inhibitory activity against a range of EGFR mutations in both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound against various EGFR mutants
EGFR Mutant IC50 (nmol/L)
Del19/T790M/C797S0.28[8]
L858R/T790M/C797S0.25[1]
Del190.41[1]
L858R0.17[1]
Del19/T790M0.21[1]
L858R/T790M0.22[1]
Wild-Type (WT)>1000
Table 2: Anti-proliferative Activity of this compound in Cellular Assays
Cell Line IC50 (nmol/L)
Del19/T790M/C797S_NIH3T320[1][6][7]
L858R/T790M/C797S_NIH3T345[1]
A431 (EGFR-WT)1200[1][7]

Experimental Protocols

TR-FRET-Based Cell-Free Kinase Assay

This assay was utilized to determine the biochemical inhibitory activity of this compound against various EGFR mutants.

TR_FRET_Workflow Start Start Reagents Prepare Reagents: - Recombinant EGFR mutants - Biotinylated peptide substrate - ATP - this compound (various concentrations) Start->Reagents Incubation1 Incubate EGFR, peptide substrate, and this compound Reagents->Incubation1 Add_ATP Add ATP to initiate kinase reaction Incubation1->Add_ATP Incubation2 Incubate to allow phosphorylation Add_ATP->Incubation2 Add_Detection Add detection reagents: - Europium-labeled anti-phospho-tyrosine antibody - Streptavidin-XL665 Incubation2->Add_Detection Incubation3 Incubate to allow binding Add_Detection->Incubation3 Read_Plate Read plate on a TR-FRET -compatible reader Incubation3->Read_Plate Analyze Analyze data and calculate IC50 values Read_Plate->Analyze End End Analyze->End Western_Blot_Workflow Start Start Cell_Culture Culture cells (e.g., Del19/T790M/C797S_NIH3T3) Start->Cell_Culture Treatment Treat cells with this compound at various concentrations and time points Cell_Culture->Treatment Lysis Lyse cells to extract proteins Treatment->Lysis Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibodies: - anti-phospho-EGFR - anti-total-EGFR Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Detect signal using an ECL substrate Secondary_Ab->Detection Imaging Image the blot Detection->Imaging End End Imaging->End

References

Structural Basis for CH7233163 Inhibition of Osimertinib-Resistant EGFR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis of CH7233163, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), with a particular focus on its activity against the osimertinib-resistant Del19/T790M/C797S triple mutant.

Executive Summary

This compound is a fourth-generation, non-covalent, ATP-competitive EGFR tyrosine kinase inhibitor (TKI) that demonstrates significant efficacy against EGFR mutations resistant to third-generation inhibitors like osimertinib.[1][2][3][4] The emergence of the C797S mutation, in addition to the Del19 and T790M mutations, renders covalent inhibitors that target the C797 residue ineffective.[2][5] this compound overcomes this resistance by binding to the ATP-binding pocket of the EGFR kinase domain in its active, αC-helix-in conformation, without forming a covalent bond with the C797 residue.[1][2][6] This guide details the structural interactions, inhibitory activity, and the experimental methodologies used to characterize this promising therapeutic agent.

Mechanism of Action and Structural Basis of Inhibition

Crystal structure analysis of this compound in complex with the EGFR-L858R/T790M/C797S mutant (PDB ID: 6LUB) reveals its ATP-competitive binding mode.[2][7] The inhibitor occupies the ATP-binding pocket, engaging in multiple interactions that contribute to its high potency and selectivity.[1][2] A key feature of its binding is the interaction with the kinase in the αC-helix-in conformation, which is the active state of the enzyme.[2][6] This is particularly important for inhibiting the Del19 mutation, which may not readily adopt the αC-helix-out (inactive) conformation targeted by some allosteric inhibitors.[2] The pyrazole moiety of this compound forms a hydrogen bond with the side chain of K745.[8] Unlike covalent inhibitors, this compound does not interact with the serine residue at position 797, thus circumventing the primary mechanism of resistance to osimertinib.[2]

cluster_0 EGFR Signaling Pathway cluster_1 Inhibition by this compound EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation This compound This compound ATP_Binding_Pocket ATP Binding Pocket (αC-helix-in) This compound->ATP_Binding_Pocket Binds non-covalently ATP_Binding_Pocket->Dimerization Blocks Autophosphorylation ATP ATP ATP->ATP_Binding_Pocket Competes for binding Start Insect Cell Expression Ni_Affinity1 Ni-Affinity Chromatography Start->Ni_Affinity1 GST_Affinity1 GST-Affinity Chromatography Ni_Affinity1->GST_Affinity1 Treatment Lambda Phosphatase & TEV Protease Treatment GST_Affinity1->Treatment Ni_Affinity2 Second Ni-Affinity Chromatography Treatment->Ni_Affinity2 SEC Size-Exclusion Chromatography Ni_Affinity2->SEC GST_Affinity2 Final GST-Affinity Chromatography SEC->GST_Affinity2 End Purified EGFR Kinase Domain GST_Affinity2->End

References

CH7233163: A Potent, Non-Covalent Inhibitor of the Osimertinib-Resistant EGFR Del19/T790M/C797S Mutation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The emergence of acquired resistance to targeted therapies remains a critical challenge in oncology. In non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR), the third-generation tyrosine kinase inhibitor (TKI) osimertinib has demonstrated significant efficacy. However, the development of the tertiary C797S mutation, in addition to the existing Del19 and T790M mutations, confers resistance to osimertinib, creating a significant unmet clinical need.[1][2] This technical guide provides a comprehensive overview of the preclinical activity of CH7233163, a novel EGFR TKI with potent inhibitory activity against the Del19/T790M/C797S triple mutation.

Executive Summary

This compound is an ATP-competitive inhibitor that demonstrates potent and selective activity against the EGFR Del19/T790M/C797S mutation.[1][3][4] Preclinical studies have shown that this compound effectively inhibits the kinase activity of this triple mutant EGFR, leading to reduced cell proliferation and significant anti-tumor activity in in vivo models.[1][5] Notably, this compound also exhibits potent inhibitory activity against other common EGFR mutations, including single activating mutations (Del19, L858R) and double mutations (Del19/T790M, L858R/T790M), while maintaining a favorable selectivity profile over wild-type (WT) EGFR.[1][2] Crystal structure analysis reveals that this compound is a non-covalent inhibitor that binds to the ATP-binding pocket of EGFR in its active αC-helix-in conformation.[1][3][6]

Quantitative Data on the Activity of this compound

The following tables summarize the key quantitative data from biochemical and cell-based assays, as well as in vivo studies, demonstrating the efficacy and selectivity of this compound.

Table 1: Biochemical Inhibitory Activity of this compound against Various EGFR Mutations

EGFR MutantThis compound IC50 (nmol/L)
Del19/T790M/C797S0.28[7]
L858R/T790M/C797S0.25[1][8]
Del19/T790M0.17 - 0.41 (range)[1]
L858R/T790M0.17 - 0.41 (range)[1]
Del190.17 - 0.41 (range)[1]
L858R0.17 - 0.41 (range)[1]
Wild-Type (WT)>1200

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity.

Table 2: Anti-proliferative Activity of this compound in Engineered Cell Lines

Cell LineExpressed EGFR MutationThis compound IC50 (nmol/L)
Del19/T790M/C797S_NIH3T3Del19/T790M/C797S20[5]
L858R/T790M/C797S_NIH3T3L858R/T790M/C797S45[1]
A431Wild-Type (WT)1200[5]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell proliferation.

Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

Xenograft ModelTreatmentDosageTumor Growth Inhibition
Del19/T790M/C797S_NIH3T3This compound100 mg/kg (daily)Potent tumor regression[1][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assays

This assay quantifies the inhibitory activity of this compound against the kinase activity of recombinant EGFR mutants.

  • Reaction Mixture Preparation: A reaction mixture containing the recombinant EGFR kinase domain (Del19/T790M/C797S or other mutants), a biotinylated peptide substrate, and ATP is prepared in a kinase reaction buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for peptide phosphorylation.

  • Detection: The reaction is stopped, and a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) is added.

  • Signal Measurement: After incubation, the TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The inhibitory activity of this compound was shown to be reduced at higher ATP concentrations, confirming its ATP-competitive mechanism.[1]

Cell Viability Assay

This assay determines the anti-proliferative effect of this compound on cells expressing different EGFR mutations.

  • Cell Seeding: NIH3T3 cells engineered to express the EGFR Del19/T790M/C797S mutation (Del19/T790M/C797S_NIH3T3) or A431 cells (EGFR-WT) are seeded in 96-well plates and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells.

  • Luminescence Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting

Western blotting is used to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

  • Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated AKT (p-AKT), and total AKT. A loading control, such as α-tubulin, is also used.

  • Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Study

This in vivo study evaluates the anti-tumor efficacy of this compound in a mouse model.

  • Tumor Implantation: Del19/T790M/C797S_NIH3T3 cells are subcutaneously implanted into immunodeficient mice.

  • Tumor Growth and Randomization: When the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

  • Drug Administration: this compound is administered orally once daily at specified doses (e.g., 100 mg/kg).[1][5]

  • Tumor Volume Measurement: Tumor volume is measured regularly using calipers.

  • Monitoring: The body weight and overall health of the mice are monitored throughout the study.

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.

Visualizations

Signaling Pathway of Mutant EGFR and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by the constitutively active Del19/T790M/C797S EGFR mutant and the point of intervention by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR (Del19/T790M/C797S) ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Binds to ATP pocket This compound This compound This compound->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

This diagram outlines the sequential steps involved in the preclinical assessment of this compound.

Experimental_Workflow Biochem_Assay Biochemical Assay (TR-FRET) Determine_IC50 Determine IC50 against mutant EGFR kinases Biochem_Assay->Determine_IC50 Cell_Viability Cell Viability Assay Assess_Antiproliferative Assess anti-proliferative effect in cells Cell_Viability->Assess_Antiproliferative Western_Blot Western Blotting Confirm_Target_Engagement Confirm inhibition of downstream signaling Western_Blot->Confirm_Target_Engagement Xenograft_Study In Vivo Xenograft Study Evaluate_Antitumor_Efficacy Evaluate in vivo antitumor efficacy Xenograft_Study->Evaluate_Antitumor_Efficacy Determine_IC50->Cell_Viability Inform Assess_Antiproliferative->Western_Blot Inform Confirm_Target_Engagement->Xenograft_Study Inform

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship of this compound's Activity

This diagram illustrates the logical flow from the molecular mechanism of this compound to its observed anti-tumor effects.

Logical_Relationship Mechanism This compound is a non-covalent, ATP-competitive inhibitor Binding Binds to the ATP pocket of EGFR Del19/T790M/C797S Mechanism->Binding Inhibition Inhibition of EGFR kinase activity Binding->Inhibition Signaling_Block Blockade of downstream PI3K/AKT and RAS/RAF pathways Inhibition->Signaling_Block Cellular_Effect Inhibition of cell proliferation Signaling_Block->Cellular_Effect InVivo_Effect Tumor regression in xenograft models Cellular_Effect->InVivo_Effect

Caption: Mechanism of action cascade for this compound.

References

Methodological & Application

Application Notes and Protocols for CH7233163 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vitro cell viability and anti-proliferative activity of CH7233163, a potent and selective inhibitor of EGFR, particularly against osimertinib-resistant mutations.

Introduction

This compound is a non-covalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It has demonstrated significant potency against various EGFR mutations, including the clinically relevant Del19/T790M/C797S triple mutation that confers resistance to the third-generation EGFR inhibitor, osimertinib.[2][3][4] Understanding the cellular response to this compound is crucial for its preclinical and clinical development. This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines expressing relevant EGFR mutations.

Mechanism of Action

This compound selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival.[1][5][6] By competing with ATP for the binding site on the EGFR kinase domain, this compound effectively abrogates the receptor's ability to autophosphorylate and activate downstream effectors such as the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[3][7] This targeted inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

EGFR Signaling Pathway Inhibition by this compound

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT Activates ATP ATP ATP->EGFR Binds to kinase domain This compound This compound This compound->EGFR Competitively Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vitro Activity of this compound

The following table summarizes the reported IC50 values of this compound against various EGFR genotypes in both biochemical and cell-based proliferation assays.

Target/Cell LineAssay TypeIC50 (nmol/L)Reference
EGFR-Del19/T790M/C797SBiochemical (TR-FRET)0.28[8][9]
Del19/T790M/C797S_NIH3T3Cell Proliferation20[1][9]
EGFR-L858R/T790M/C797SBiochemical (TR-FRET)0.25[8]
L858R/T790M/C797S_NIH3T3Cell Proliferation45[8]
EGFR-WTBiochemical (TR-FRET)1200[9]
A431 (EGFR-WT)Cell Proliferation1200[9]
EGFR-Del19Biochemical (TR-FRET)0.17 - 0.41[8]
EGFR-L858RBiochemical (TR-FRET)0.17 - 0.41[8]
EGFR-Del19/T790MBiochemical (TR-FRET)0.17 - 0.41[8]
EGFR-L858R/T790MBiochemical (TR-FRET)0.17 - 0.41[8]

Experimental Protocol: Cell Viability Assay

This protocol is adapted from methodologies reported for this compound and the manufacturer's instructions for the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]

Objective: To determine the anti-proliferative effect of this compound on cancer cells by measuring ATP levels as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., NIH3T3 cells engineered to express EGFR mutations, A431 for wild-type EGFR).

  • This compound (synthesized or commercially procured).

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well opaque-walled microplates (suitable for luminescence readings).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer plate reader.

  • Standard laboratory equipment for cell culture (e.g., incubator, biosafety cabinet, multichannel pipettes).

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Add the diluted this compound or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.

    • Incubate the plate for the desired treatment period (e.g., 4 or 7 days).[2]

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[10][11][12]

    • Add 100 µL of CellTiter-Glo® Reagent to each well (a volume equal to the culture medium in the well).[11][12]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10][12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11][12]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average background luminescence from all experimental readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Experimental Workflow

Experimental_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with This compound or vehicle B->D C Prepare serial dilutions of this compound C->D E Incubate for 4-7 days D->E F Equilibrate plate and reagent to room temp E->F G Add CellTiter-Glo® Reagent F->G H Mix on orbital shaker for 2 min G->H I Incubate at room temp for 10 min H->I J Measure luminescence I->J K Data analysis: Calculate IC50 J->K

Caption: Workflow for the this compound in vitro cell viability assay.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) Following CH7233163 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the development and progression of various cancers.[3][4] CH7233163 is a potent and selective, noncovalent ATP-competitive inhibitor of EGFR, demonstrating significant activity against wild-type EGFR and, notably, against mutations that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs), such as the osimertinib-resistant Del19/T790M/C797S mutation.[5][6][7]

This compound exerts its effect by binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[5][8] Western blotting is a fundamental technique to elucidate the efficacy of inhibitors like this compound by directly measuring the phosphorylation status of EGFR (p-EGFR) at specific tyrosine residues (e.g., Tyr1068, Tyr1173).[5][9]

These application notes provide a comprehensive protocol for treating cancer cells with this compound and subsequently analyzing the levels of p-EGFR via Western blot.

Signaling Pathway and Point of Intervention

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (Inactive Monomer) EGF->EGFR_inactive Binding EGFR_active p-EGFR (Active Dimer) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR_active Inhibition

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • NIH3T3 cells expressing EGFR-Del19/T790M/C797S (for inhibitor-sensitive model).[5][10]

    • A431 cells (for EGFR wild-type model).[5][10]

  • Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • EGF: Stock solution in sterile PBS.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20%).

  • Transfer Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[1]

  • Primary Antibodies:

    • Rabbit anti-p-EGFR (Tyr1068).[5]

    • Rabbit anti-EGFR.[9]

    • Mouse anti-β-actin (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Buffers: PBS, TBST (Tris-Buffered Saline with 0.1% Tween 20).

Cell Culture and Treatment
  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: To reduce basal EGFR phosphorylation, serum-starve the cells by incubating them in serum-free media for 16-24 hours prior to treatment.[1]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free media from the DMSO stock. A final DMSO concentration should be kept below 0.1%.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined duration. Studies have shown effective inhibition after 6 hours of incubation.[5][10]

  • EGF Stimulation (Optional but Recommended):

    • Following inhibitor treatment, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce robust EGFR phosphorylation.[1]

Western Blot Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_electro Electrophoresis & Transfer A Cell Lysis (RIPA Buffer + Inhibitors) B Protein Quantification (BCA Assay) A->B C Sample Normalization & Denaturation (95°C) B->C D SDS-PAGE (20-30 µg protein/lane) C->D G Blocking (5% BSA in TBST) H Primary Antibody Incubation (anti-p-EGFR, 4°C Overnight) G->H I Secondary Antibody Incubation (HRP-conjugated, 1h RT) H->I J Detection (ECL Substrate) I->J K Imaging & Densitometry J->K E Protein Transfer (to PVDF membrane) D->E F Membrane Staining (Ponceau S) & Washing E->F F->G

Detailed Protocol
  • Cell Lysis:

    • After treatment, place the plates on ice and aspirate the media.

    • Wash the cells twice with ice-cold PBS.[1]

    • Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

    • Incubate on ice for 30 minutes with occasional vortexing.[1]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (total protein extract) to a new tube.

    • Determine the protein concentration using a BCA assay.[1]

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1]

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of total protein per lane into a polyacrylamide gel.[1]

    • Run the gel at 100-150V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-p-EGFR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times for 5-10 minutes each with TBST.[1]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Detection and Analysis:

    • Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR and then a loading control like β-actin.

    • Quantify the band intensities using densitometry software.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following tables.

Table 1: In Vitro Efficacy of this compound on p-EGFR Levels
Cell LineThis compound Conc. (nM)Treatment Time (hr)p-EGFR/Total EGFR Ratio (Normalized to Control)
Del19/T790M/C797S_NIH3T30 (Control)61.00
Del19/T790M/C797S_NIH3T3106Value
Del19/T790M/C797S_NIH3T3506Value
Del19/T790M/C797S_NIH3T31006Value
A431 (Wild-Type)0 (Control)61.00
A431 (Wild-Type)1006Value
A431 (Wild-Type)5006Value
A431 (Wild-Type)10006Value

Note: Values are to be determined by densitometric analysis of the Western blot bands.

Table 2: IC₅₀ Values of this compound
Assay TypeCell Line / KinaseIC₅₀ (nM)
Anti-proliferationDel19/T790M/C797S_NIH3T3~20[5][10]
Anti-proliferationA431 (EGFR-WT)~1200[5][10]
Biochemical Kinase AssayEGFR-Del19/T790M/C797S~0.28[11]
Biochemical Kinase AssayEGFR WTValue

Note: IC₅₀ values are derived from dose-response curves.

Conclusion

This document provides a detailed framework for assessing the inhibitory effect of this compound on EGFR phosphorylation. The provided protocols and data structures are intended to guide researchers in designing and executing robust experiments to characterize the activity of this and other EGFR inhibitors. Adherence to best practices in Western blotting, particularly the use of appropriate controls and normalization strategies, is critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for CH7233163 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It has demonstrated significant efficacy in preclinical models, particularly against tumors harboring mutations that confer resistance to other EGFR inhibitors like osimertinib. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse xenograft models based on published preclinical data.

Mechanism of Action

This compound targets the ATP-binding site of EGFR, effectively blocking its phosphorylation and downstream signaling pathways.[1] It has shown high potency against various EGFR mutations, including the osimertinib-resistant Del19/T790M/C797S triple mutation, as well as L858R/T790M/C797S, Del19/T790M, L858R/T790M, Del19, and L858R mutations.[1][2] By inhibiting EGFR, this compound suppresses critical downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are key drivers of tumor cell proliferation and survival.

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR (e.g., Del19/T790M/C797S) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits ATP ATP ATP->EGFR Binds to AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in mouse xenograft models.

Table 1: In Vivo Efficacy of this compound in a Del19/T790M/C797S_NIH3T3 Xenograft Model

Dosage (mg/kg)Administration RouteDosing ScheduleStudy DurationEfficacyToxicity
Up to 100OralOnce Daily7 DaysPotent tumor regression at 100 mg/kg; significant tumor growth reduction at all doses.[1][3]No significant changes in body weight or signs of toxicity observed.[3][4]

Table 2: In Vivo Efficacy of this compound in Other NSCLC Xenograft Models

Xenograft ModelEGFR MutationDosage (mg/kg)Administration RouteDosing ScheduleStudy DurationEfficacy
NCI-H1975L858R/T790MNot specifiedOralOnce Daily10 DaysPotent inhibition of tumor growth, similar to osimertinib.
HCC827Del19Not specifiedOralOnce Daily10 DaysPotent inhibition of tumor growth, similar to osimertinib.

Experimental Protocols

In Vivo Mouse Xenograft Efficacy Study

This protocol outlines a typical efficacy study using this compound in a mouse xenograft model.

1. Animal Models and Cell Lines:

  • Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

  • Subcutaneously implant cancer cells harboring relevant EGFR mutations (e.g., Del19/T790M/C797S engineered NIH3T3 cells, NCI-H1975, or HCC827).

2. Tumor Growth and Treatment Initiation:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

3. Formulation and Administration of this compound:

  • Prepare a vehicle solution for oral gavage. A suggested formulation consists of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

  • Suspend this compound in the vehicle at the desired concentrations (e.g., 25, 50, 100 mg/kg).

  • Administer the compound or vehicle orally to the respective groups once daily.

4. Monitoring and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (e.g., 7-10 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

5. Pharmacodynamic Analysis (Optional):

  • To assess target engagement, a satellite group of mice can be used.

  • After a single or multiple doses of this compound, collect tumor samples at various time points (e.g., 4 and 24 hours post-dose).

  • Analyze tumor lysates by Western blot to measure the phosphorylation levels of EGFR and downstream proteins like AKT and ERK1/2.

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Implantation Subcutaneous Implantation of EGFR-mutant cells Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Administration Daily Oral Administration Randomization->Administration Formulation This compound Formulation Formulation->Administration Monitoring Tumor & Body Weight Measurement Administration->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision PD_Analysis Pharmacodynamic Analysis (pEGFR, pAKT, pERK) Tumor_Excision->PD_Analysis

Caption: Workflow for an in vivo mouse xenograft study with this compound.

Conclusion

This compound has demonstrated compelling anti-tumor activity in preclinical mouse xenograft models of EGFR-mutant non-small cell lung cancer, including those resistant to osimertinib. The provided data and protocols offer a foundation for researchers to design and execute further in vivo studies to explore the full therapeutic potential of this compound. Careful adherence to established animal handling and experimental guidelines is essential for obtaining robust and reproducible results.

References

Preparing CH7233163 for Preclinical Animal Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides comprehensive application notes and detailed protocols for the preparation of CH7233163, a potent and selective noncovalent ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) mutants, for in vivo animal studies. This compound has demonstrated significant antitumor activity against osimertinib-resistant EGFR mutations, including the Del19/T790M/C797S triple mutation.[1][2][3][4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals to ensure the proper handling, formulation, and administration of this compound in a preclinical setting.

Introduction to this compound

This compound is a fourth-generation EGFR tyrosine kinase inhibitor (TKI) that has shown remarkable efficacy in overcoming resistance to third-generation TKIs like osimertinib.[4][5] Its mechanism of action involves competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.[8] The compound exhibits high selectivity for various EGFR mutants over wild-type EGFR.[4][6][7]

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of this compound relevant for in vivo studies is presented in the table below.

PropertyValueReference
Molecular Formula C34H38N8O4S
Appearance Off-white to light yellow solid powder[2]
In Vitro IC50 20 nmol/L (against Del19/T790M/C797S_NIH3T3 cells)[3]
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[2]
Solubility in Formulation ≥ 2.5 mg/mL (3.73 mM)[2]
Route of Administration Oral gavage[3]
Reported Dosage (mice) 10 mg/kg[5]
Half-life (mice) 6 hours (at 10 mg/kg, oral administration)[5][7]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[1][2]

Signaling Pathway Modulated by this compound

This compound targets mutated EGFR, a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades promoting cell proliferation and survival. By inhibiting EGFR phosphorylation, this compound effectively blocks these pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutated EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Protocols

Preparation of Stock Solution (10 mg/mL)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Preparation of In Vivo Formulation (for a 10 mg/kg dose in a 10 mL/kg injection volume)

This protocol is for the preparation of a 1 mg/mL dosing solution. Adjustments can be made based on the desired final concentration and dosing volume.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • For a final volume of 10 mL, calculate the required volumes of each component:

    • 10% DMSO: 1 mL (from the 10 mg/mL stock solution)

    • 40% PEG300: 4 mL

    • 5% Tween-80: 0.5 mL

    • 45% Saline: 4.5 mL

  • In a sterile conical tube, add 1 mL of the 10 mg/mL this compound stock solution in DMSO.

  • Add 4 mL of PEG300 to the tube. Vortex thoroughly until the solution is clear and homogenous.

  • Add 0.5 mL of Tween-80 to the mixture. Vortex again until the solution is clear.

  • Add 4.5 mL of sterile saline to bring the final volume to 10 mL. Vortex thoroughly to ensure complete mixing.

  • The final concentration of the formulation will be 1 mg/mL. This formulation should be prepared fresh for optimal results.[2]

Experimental Workflow for Animal Studies

The following diagram illustrates the general workflow for preparing and administering this compound in animal studies.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase A Weigh this compound Powder B Prepare Stock Solution (10 mg/mL in DMSO) A->B C Prepare In Vivo Formulation B->C D Calculate Dosage (e.g., 10 mg/kg) C->D E Administer via Oral Gavage D->E F Monitor Animal Health & Tumor Growth E->F

Caption: Workflow for this compound preparation and administration.

Conclusion

Proper preparation and formulation of this compound are critical for obtaining reliable and reproducible results in preclinical animal studies. The protocols and data provided in this guide offer a comprehensive resource for researchers working with this promising EGFR inhibitor. Adherence to these guidelines will help ensure the stability, solubility, and bioavailability of the compound, facilitating accurate evaluation of its therapeutic potential.

References

Application Notes and Protocols for CH7233163 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH7233163 is a potent and selective, noncovalent ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It has demonstrated significant activity against various EGFR mutations, including those that confer resistance to third-generation EGFR inhibitors like osimertinib.[3][4] Notably, this compound effectively targets the EGFR-Del19/T790M/C797S and L858R/T790M/C797S triple mutations, which are key mechanisms of acquired resistance in non-small cell lung cancer (NSCLC).[5][6] These application notes provide detailed protocols for utilizing this compound in sensitive cell lines, offering a framework for investigating its antiproliferative effects and mechanism of action.

Sensitive Cell Lines

The following cell lines have been identified as sensitive to this compound, making them suitable models for in vitro studies:

  • Engineered NIH3T3 Cells: Mouse embryonic fibroblast NIH3T3 cells, which are typically sensitive to sarcoma virus focus formation, can be engineered to express specific human EGFR mutations.[7][8] These cells, such as Del19/T790M/C797S_NIH3T3 and L858R/T790M/C797S_NIH3T3 , are crucial for studying the efficacy of this compound against specific resistance mutations in a controlled genetic background.[5][9]

  • NCI-H1975: This human lung adenocarcinoma cell line harbors the EGFR L858R and T790M mutations, making it a valuable model for studying resistance to first and second-generation EGFR TKIs.[4][10] this compound has shown potent activity in this cell line.[9]

  • HCC827: A human lung adenocarcinoma cell line with an EGFR exon 19 deletion (Del19), representing a common activating mutation sensitive to EGFR inhibitors.[4]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound in both biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity of this compound against EGFR Mutants

EGFR MutantIC50 (nmol/L)
Del19/T790M/C797S0.28[9]
L858R/T790M/C797S0.25
Del19/T790M0.41
L858R/T790M0.31
Del190.17
L858R0.28[4]
Wild-Type (WT)7.6[9]

Table 2: Antiproliferative Activity of this compound in Sensitive Cell Lines

Cell LineEGFR Mutation StatusIC50 (nmol/L)
Del19/T790M/C797S_NIH3T3Del19/T790M/C797S (engineered)20[9]
L858R/T790M/C797S_NIH3T3L858R/T790M/C797S (engineered)45[4]
NCI-H1975L858R/T790MNot explicitly stated, but potent inhibition observed[9]
A431 (Control)Wild-Type (WT)1200[9]

Signaling Pathway Inhibition

This compound acts by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][6] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[11][12] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation This compound This compound This compound->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy cultures of NIH3T3, NCI-H1975, and other sensitive cell lines for subsequent experiments.

Materials:

  • DMEM (for NIH3T3) or RPMI-1640 (for NCI-H1975) basal media

  • Fetal Bovine Serum (FBS) or Calf Serum (CS)

  • Penicillin-Streptomycin solution (100x)

  • Puromycin (for selection of engineered NIH3T3 cells)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture NIH3T3 cells in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.[8] For engineered NIH3T3 cells expressing EGFR mutants, supplement the media with puromycin at a pre-determined optimal concentration to maintain selection pressure.[4]

  • Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

  • Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 70-80% confluency. For NIH3T3 cells, it is crucial not to let them become fully confluent.[8]

  • To subculture, wash the cells with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for seeding into new flasks.

Anti-Proliferation Assay (e.g., MTT or MTS Assay)

Objective: To determine the IC50 value of this compound in sensitive cell lines.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[13][14] Alternatively, for an MTT assay, add 10 µL of MTT solution and incubate for 3-4 hours, followed by the addition of 100 µL of solubilization solution.[13]

  • Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antiproliferation_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 72h C->D E 5. Add MTS/MTT reagent D->E F 6. Incubate for 1-4h E->F G 7. Measure absorbance F->G H 8. Calculate IC50 G->H

Figure 2: Workflow for determining the IC50 of this compound using an anti-proliferation assay.

Western Blotting for EGFR Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 6 hours).[5]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a promising EGFR inhibitor with potent activity against clinically relevant resistance mutations. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute experiments to further elucidate the therapeutic potential of this compound in sensitive cancer cell line models. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data across different research settings.

References

Application Note & Protocol: TR-FRET Based Kinase Assay for CH7233163

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH7233163 is a potent, non-covalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It has demonstrated significant activity against tumors harboring the EGFR Del19/T790M/C797S mutation, which confers resistance to the third-generation EGFR inhibitor, osimertinib.[1][2][4][5][6][7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assays are a robust and sensitive method for quantifying the inhibitory activity of compounds like this compound.[8][9] This application note provides a detailed protocol for a TR-FRET based kinase assay to determine the potency of this compound against EGFR and its mutant forms.

The TR-FRET assay principle relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium or Europium cryptate) to an acceptor fluorophore (e.g., fluorescein or a red-shifted dye) when they are in close proximity.[8][9][10] In a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with the donor are used. Upon phosphorylation of the substrate by the kinase, the acceptor-labeled streptavidin binds to the biotinylated substrate, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor like this compound will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Signaling Pathway

This compound targets the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to constitutive activation of the receptor and downstream signaling, promoting tumor growth. This compound acts by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[11]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The experimental workflow for the TR-FRET based kinase assay to evaluate this compound involves several key steps, from reagent preparation to data analysis. The following diagram outlines the general procedure.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and this compound dilutions add_components Add Kinase, this compound, and Substrate to plate prep_reagents->add_components start_reaction Initiate reaction by adding ATP add_components->start_reaction incubate_reaction Incubate at RT start_reaction->incubate_reaction stop_reaction Stop reaction with EDTA incubate_reaction->stop_reaction add_detection Add TR-FRET Detection Reagents (Donor & Acceptor) stop_reaction->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_plate Read plate on a TR-FRET compatible reader incubate_detection->read_plate calculate_ratio Calculate TR-FRET Ratio (Acceptor/Donor) read_plate->calculate_ratio plot_data Plot data and determine IC50 calculate_ratio->plot_data

Caption: Experimental Workflow for TR-FRET Kinase Assay.

Materials and Methods

Materials
  • Kinase: Recombinant human EGFR (Wild-Type and/or mutant forms, e.g., Del19/T790M/C797S)

  • Substrate: Biotinylated poly-GT (poly-Glu-Tyr) or specific EGFR peptide substrate

  • ATP: Adenosine 5'-triphosphate

  • This compound: Stock solution in DMSO

  • TR-FRET Donor: Terbium or Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66 or PY20)

  • TR-FRET Acceptor: Streptavidin-labeled fluorophore (e.g., d2 or XL665)

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: EDTA in TR-FRET detection buffer

  • Microplates: Low-volume, 384-well black microplates

  • Plate Reader: TR-FRET compatible microplate reader

Experimental Protocol
  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.

    • Prepare working solutions of kinase, substrate, and ATP in the assay buffer at the desired concentrations. The optimal concentrations of kinase and ATP should be empirically determined, often near the Km for ATP.[12]

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution to each well.

    • Add 5 µL of the substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60-90 minutes.[13]

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the stop solution (containing EDTA) to each well.[12][14]

    • Add 10 µL of the TR-FRET detection reagent mix (containing the donor-labeled antibody and acceptor-labeled streptavidin) to each well.

    • Incubate the plate at room temperature for at least 60 minutes to allow for the detection reagents to bind.

    • Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal and multiplying by 10,000.

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.

Data Presentation

The inhibitory activity of this compound against various EGFR mutants has been evaluated using TR-FRET based biochemical assays.[6] The IC50 values are summarized in the table below.

Kinase TargetThis compound IC50 (nmol/L)Osimertinib IC50 (nmol/L)EAI-045 IC50 (nmol/L)
EGFR-Del19/T790M/C797S0.28>1000>1000
EGFR-L858R/T790M/C797S0.44>10002.5
EGFR WT3.55.9120

Data adapted from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.[6]

Conclusion

The TR-FRET based kinase assay is a highly effective method for determining the inhibitory potency of this compound against EGFR and its resistance mutations. The protocol described herein provides a robust framework for researchers to evaluate the activity of this and other kinase inhibitors. The high sensitivity and homogenous "mix-and-read" format of the TR-FRET assay make it amenable to high-throughput screening and detailed mechanistic studies in drug discovery and development.[8][15]

References

Application Notes and Protocols for CH7233163 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH7233163 is a potent, non-covalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It has demonstrated significant activity against EGFR mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), particularly the Del19/T790M/C797S triple mutation, which is a known mechanism of resistance to osimertinib.[2][3] These application notes provide detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and in vivo preclinical studies. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Data Presentation

Physicochemical Properties
PropertyValueReference
Appearance Off-white to light yellow solid powder--INVALID-LINK--
Molecular Formula C₃₁H₃₄F₃N₉O₃S--INVALID-LINK--
Molecular Weight 669.72 g/mol --INVALID-LINK--
Solubility Data

Proper solubilization of this compound is critical for the preparation of stock solutions and subsequent experimental assays.

SolventMaximum SolubilityComments
DMSO 100 mg/mL (149.32 mM)Warming to 37°C and using sonication can aid dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and water content can reduce solubility.
Stability of DMSO Stock Solutions

The stability of this compound in DMSO is dependent on storage temperature. To ensure the integrity of the compound, the following storage conditions are recommended.

Storage TemperatureStorage DurationRecommendations
-80°C Up to 6 monthsRecommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.
-20°C Up to 1 monthSuitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles.
Room Temperature Not RecommendedLong-term storage at room temperature is not advised due to potential degradation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

  • This compound solid powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock solution, use 66.97 mg of this compound.

  • Add the calculated volume of anhydrous DMSO to the powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.

  • Alternatively, or in combination with warming, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Determination of this compound Solubility in DMSO using HPLC-UV

This protocol outlines a method to experimentally verify the solubility of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

  • Calibrated analytical standard of this compound

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of DMSO in microcentrifuge tubes.

  • Incubate the tubes at a constant temperature (e.g., 25°C) in a thermomixer or on a shaker for 24 hours to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Prepare a series of dilutions of the supernatant in a suitable solvent (e.g., mobile phase).

  • Prepare a calibration curve using the analytical standard of this compound.

  • Analyze the diluted samples and the calibration standards by HPLC-UV.

  • Quantify the concentration of this compound in the supernatant by comparing the peak area to the calibration curve. The highest concentration obtained represents the solubility.

Protocol 3: Assessment of this compound Stability in DMSO

This protocol describes a method to evaluate the stability of this compound in DMSO under different storage conditions.

Materials:

  • 10 mM stock solution of this compound in anhydrous DMSO

  • Amber glass vials

  • HPLC system with a UV detector or LC-MS system

  • Storage locations at controlled temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C)

Procedure:

  • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Dispense aliquots of the stock solution into amber glass vials, minimizing headspace.

  • Time-Zero (T₀) Analysis: Immediately analyze an aliquot of the stock solution using a validated HPLC-UV or LC-MS method to determine the initial purity and concentration.

  • Store the remaining vials at the selected temperatures (RT, 4°C, -20°C, and -80°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

  • Allow the vials to thaw and equilibrate to room temperature.

  • Analyze the samples by HPLC-UV or LC-MS to determine the purity of this compound.

  • Compare the purity at each time point to the initial T₀ purity to assess degradation. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at T₀) * 100%.

Visualizations

Signaling Pathway of EGFR and Inhibition by this compound

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR (Del19/T790M/C797S) ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding ATP ATP ATP->EGFR Phosphorylation This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility Determination

Solubility_Workflow A Add excess this compound to DMSO B Equilibrate for 24h at 25°C with shaking A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Prepare serial dilutions of supernatant D->E F Analyze by HPLC-UV E->F G Quantify against calibration curve F->G

Caption: Workflow for determining the solubility of this compound in DMSO.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Storage A Prepare 10 mM stock solution in DMSO B Aliquot into amber vials A->B C1 Room Temp B->C1 C2 4°C B->C2 C3 -20°C B->C3 C4 -80°C B->C4 D T=0 Analysis (HPLC/LC-MS) B->D E Time-Point Analysis (e.g., 1, 3, 6 months) C1->E C2->E C3->E C4->E F Compare purity to T=0 to determine degradation E->F

Caption: Workflow for assessing the stability of this compound in DMSO.

References

Application Notes and Protocols for the Preclinical Pharmacokinetic Study of CH7233163

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH7233163 is a novel, noncovalent, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) specifically designed to overcome resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[1][2][3][4] It has demonstrated potent antitumor activity against the highly resistant EGFR triple mutation Del19/T790M/C797S in both in vitro and in vivo preclinical models.[1][2][3][4] Understanding the pharmacokinetic (PK) profile of this compound in preclinical models is crucial for its continued development, enabling the correlation of plasma exposure with pharmacodynamic effects and informing dose selection for further studies.

These application notes provide a summary of the available preclinical data on this compound and detailed protocols for conducting pharmacokinetic and pharmacodynamic studies in rodent models.

Pharmacokinetic Data Summary

While detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound are not publicly available in tabulated form, a key study by Kashima et al. (2020) provides some insight into its plasma concentration in mice. Following a single oral administration, the mean plasma level was 43 nmol/L at 24 hours post-dose. This concentration was shown to be substantially higher than the in vitro IC50 value for Del19/T790M/C797S_NIH3T3 cells, suggesting that a once-daily dosing regimen can maintain a therapeutically relevant concentration.

For comparative purposes and to guide future studies, the following table outlines the typical pharmacokinetic parameters that should be determined for this compound in various preclinical species.

Table 1: Template for Pharmacokinetic Parameters of this compound in Preclinical Models

ParameterMouseRatDogMonkey
Dose (mg/kg) Data not availableData not availableData not availableData not available
Route of Administration OralData not availableData not availableData not available
Cmax (ng/mL) Data not availableData not availableData not availableData not available
Tmax (h) Data not availableData not availableData not availableData not available
AUC0-t (ng·h/mL) Data not availableData not availableData not availableData not available
AUC0-inf (ng·h/mL) Data not availableData not availableData not availableData not available
t1/2 (h) Data not availableData not availableData not availableData not available
CL/F (mL/h/kg) Data not availableData not availableData not availableData not available
Vd/F (L/kg) Data not availableData not availableData not availableData not available

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Experimental Protocols

Protocol 1: In Vivo Dosing Formulation Preparation

This protocol is based on the vehicle used in the pivotal preclinical study of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final dosing vehicle, sequentially add the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Ensure each component is thoroughly mixed before adding the next.

  • The final formulation should be a clear solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.

Protocol 2: Rodent Pharmacokinetic Study

This protocol provides a general framework for a single-dose pharmacokinetic study in mice.

Animals:

  • Female BALB/c nude mice (or other appropriate strain), 6-8 weeks old.

  • Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.

Procedure:

  • Acclimatize animals for at least one week prior to the experiment.

  • Fast animals overnight before dosing (water ad libitum).

  • Administer this compound orally via gavage at the desired dose level (e.g., 10, 30, 100 mg/kg).

  • Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at the following time points: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Process blood samples immediately by centrifuging at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method for this compound Quantification in Plasma

This protocol outlines a general procedure for quantifying this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a standard method for bioanalysis of small molecules.

Materials:

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • Internal Standard (IS) - a structurally similar compound not present in the sample matrix.

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm).

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Develop a suitable gradient to ensure separation of this compound from endogenous plasma components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Determine the optimal precursor-to-product ion transitions for this compound and the IS.

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

    • Analyze calibration standards, quality control samples, and unknown samples.

    • Calculate the concentration of this compound in the unknown samples using the calibration curve.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_cellular_response Cellular Response EGFR EGFR (Del19/T790M/C797S) PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation This compound This compound This compound->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

PK_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data Data Analysis Dosing Oral Administration of this compound to Mice Blood_Sampling Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 6, 8, 24h) Dosing->Blood_Sampling Centrifugation Centrifugation to Separate Plasma Blood_Sampling->Centrifugation Storage Store Plasma at -80°C Centrifugation->Storage Protein_Precipitation Protein Precipitation with Acetonitrile Storage->Protein_Precipitation LCMS LC-MS/MS Analysis Protein_Precipitation->LCMS PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, etc.) LCMS->PK_Parameters

Caption: Experimental workflow for a preclinical pharmacokinetic study.

References

Application Notes and Protocols: Anti-proliferative Activity of CH7233163 in HCC827 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH7233163 is a novel, potent, and selective fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant anti-tumor activities in non-small cell lung cancer (NSCLC) models harboring various EGFR mutations, including the exon 19 deletion (Del19) found in the HCC827 cell line.[3][4] Unlike irreversible third-generation TKIs that are susceptible to resistance mechanisms involving the C797S mutation, this compound is a noncovalent, ATP-competitive inhibitor.[5][6] This distinct mechanism of action allows it to overcome resistance mutations that affect the covalent binding site of other inhibitors.[5][7] These application notes provide a summary of the anti-proliferative effects of this compound on HCC827 cells and detailed protocols for assessing its activity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain.[5] In HCC827 cells, which harbor an activating EGFR Del19 mutation, the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival.[3] this compound binds to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of EGFR and subsequently inhibiting the activation of downstream pro-survival signaling pathways, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[3][6] This blockade of key signaling cascades ultimately leads to cell cycle arrest and apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Del19) PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P This compound This compound This compound->EGFR Inhibits ATP binding ATP ATP ATP->EGFR AKT AKT PI3K->AKT P Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound Signaling Pathway Inhibition.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across various NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective activity.

Cell LineEGFR Mutation StatusThis compound IC50 (nmol/L)Reference
Del19/T790M/C797S_NIH3T3Del19/T790M/C797S20[3]
L858R/T790M/C797S_NIH3T3L858R/T790M/C797S45[4]
A431Wild-Type1200[4]
HCC827 Del19 Potent Inhibition [3][4]

Note: While specific IC50 values for HCC827 were not detailed in the cited literature, the compound demonstrated potent inhibition of tumor growth in HCC827 xenograft models, comparable to osimertinib.[3][4]

Experimental Protocols

Cell Culture and Maintenance

The human NSCLC cell line HCC827, which harbors an EGFR exon 19 deletion, is utilized for assessing the anti-proliferative activity of this compound.

Materials:

  • HCC827 cells (ATCC)[3]

  • RPMI-1640 medium[8]

  • Fetal Bovine Serum (FBS)[8]

  • HEPES[8]

  • Sodium Pyruvate[8]

  • TrypLE dissociation reagent[8]

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HCC827 cells in RPMI-1640 medium supplemented with 10% FBS, 25 mM HEPES, and 1.0 mM Sodium Pyruvate.[8]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9]

  • Passage the cells every 3-4 days to maintain logarithmic growth and ensure they do not become senescent.[8]

  • Perform cell-based assays within 20 passages after thawing to ensure consistency.[3][4]

  • Regularly test for mycoplasma contamination.[3][4]

Anti-proliferative Activity Assessment (CellTiter-Glo® Assay)

This protocol details the measurement of cell viability to determine the anti-proliferative effects of this compound.

A Seed HCC827 cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of this compound B->C D Incubate for 4-7 days C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: Cell Viability Assay Workflow.

Materials:

  • HCC827 cells

  • Complete growth medium

  • This compound compound

  • 96-well culture plates (white-walled for luminescence)[4]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[4]

  • Luminometer (e.g., EnVision Xcite)[4]

Protocol:

  • Harvest HCC827 cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well white-walled plate at a density of 1.0 x 10^4 cells per well in 100 µL of complete growth medium.[9]

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 4 to 7 days at 37°C and 5% CO2.[4]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.[4]

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of EGFR Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • HCC827 cells

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2[3]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[10]

Protocol:

  • Seed HCC827 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 6 hours).[3]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

Conclusion

This compound demonstrates potent anti-proliferative activity in HCC827 cells, which is consistent with its mechanism as a selective inhibitor of mutant EGFR. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant cellular models. These studies are crucial for the continued development of next-generation EGFR inhibitors to combat resistance in NSCLC.

References

Application Notes for CH7233163 in EGFR Inhibitor Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) that has demonstrated significant efficacy against osimertinib-resistant EGFR mutations, particularly the Del19/T790M/C797S triple mutation.[1][2][3][4] Acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, often driven by the C797S mutation, presents a major clinical challenge in the treatment of non-small cell lung cancer (NSCLC).[2][3] this compound offers a valuable research tool for investigating the mechanisms of resistance and developing novel therapeutic strategies to overcome it.

Mechanism of Action

This compound selectively inhibits various EGFR mutants over wild-type (WT) EGFR.[2][3] Crystal structure analysis has revealed that this compound binds to the ATP-binding site of the EGFR kinase domain in its active (αC-helix-in) conformation.[2][3] This mode of inhibition allows it to effectively target EGFR harboring the C797S mutation, which confers resistance to covalent inhibitors like osimertinib that require the C797 residue for binding.[2] By competitively blocking ATP, this compound inhibits EGFR autophosphorylation and subsequently abrogates downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival.[5][6]

Data Presentation

Table 1: Inhibitory Activity of this compound Against Various EGFR Genotypes

TargetAssay TypeIC50 (nmol/L)
EGFR-Del19/T790M/C797SBiochemical (TR-FRET)0.28[4][5]
EGFR-L858R/T790M/C797SBiochemical (TR-FRET)-
Del19/T790M/C797S_NIH3T3Antiproliferation-
A431 (EGFR WT)Antiproliferation-
EGFR-Del19Biochemical (TR-FRET)-
EGFR-L858RBiochemical (TR-FRET)-
EGFR-Del19/T790MBiochemical (TR-FRET)-
EGFR-L858R/T790MBiochemical (TR-FRET)-
NCI-H1975 (L858R/T790M)Xenograft ModelPotent tumor growth inhibition[4]
HCC827 (Del19)Xenograft ModelPotent tumor growth inhibition[4]

Note: Some specific IC50 values were not available in the provided search results and are indicated by "-". The xenograft model data indicates potent activity without specific numerical values.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ligand Binding PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation STAT3 STAT3 EGFR->STAT3 Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation This compound This compound This compound->EGFR Inhibition ATP ATP ATP->EGFR Binding

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (TR-FRET) Proliferation_Assay Antiproliferation Assay Kinase_Assay->Proliferation_Assay Determine IC50 Cell_Culture Cell Culture (EGFR Mutant & WT Lines) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Proliferation_Assay->Western_Blot Confirm On-Target Effect Xenograft_Model Xenograft Mouse Model Western_Blot->Xenograft_Model Validate Mechanism Treatment This compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Analysis Efficacy & PK/PD Analysis Tumor_Measurement->Analysis

Caption: Experimental workflow for evaluating this compound efficacy.

Experimental Protocols

1. TR-FRET-Based Cell-Free Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against various EGFR kinase mutants.

  • Materials:

    • Recombinant EGFR kinases (e.g., Del19/T790M/C797S, WT)

    • TR-FRET assay components

    • ATP

    • Assay plates

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds.

    • In an assay plate, add the recombinant EGFR kinase.

    • Initiate the kinase reaction by adding ATP. To test for ATP-competitive binding, perform the assay at different ATP concentrations (e.g., 100 µmol/L and 1000 µmol/L).[2]

    • Incubate the reaction mixture according to the assay kit manufacturer's instructions.

    • Measure the TR-FRET signal to determine the extent of kinase activity inhibition.

    • Calculate IC50 values from the dose-response curves. All measurements should be performed in triplicate.[2]

2. Cell Proliferation Assay

This protocol is for assessing the antiproliferative activity of this compound in cancer cell lines.

  • Materials:

    • NIH3T3 cells engineered to express EGFR mutants (e.g., Del19/T790M/C797S).[4][7]

    • A431 cells (EGFR WT)

    • Cell culture medium and supplements

    • This compound and control compounds

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well plates

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and control compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.

    • Measure the luminescence or absorbance to determine the number of viable cells.

    • Calculate the IC50 values from the dose-response curves. Data should be presented as the mean ± SD of at least three independent experiments.[2]

3. Western Blot Analysis

This protocol is for examining the effect of this compound on EGFR phosphorylation and downstream signaling.

  • Materials:

    • EGFR mutant-expressing cells

    • This compound

    • Lysis buffer

    • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

    • Secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Culture the cells and treat them with various concentrations of this compound for a specified time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[8] This will show the inhibition of EGFR phosphorylation in the treated cells.[1]

4. In Vivo Xenograft Model

This protocol is for evaluating the in vivo antitumor activity of this compound.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude)

    • Human cancer cell lines (e.g., NCI-H1975, HCC827) or NIH3T3 cells expressing EGFR mutants.[4]

    • This compound formulation for in vivo administration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant the tumor cells into the flanks of the mice.

    • When the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound and vehicle control to the respective groups orally or via another appropriate route, once daily.

    • Measure the tumor volume with calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics). All animal experiments must be conducted in accordance with institutional guidelines and approved protocols.[3][4]

References

Application Notes and Protocols: Investigating CH7233163 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) mutations, including the osimertinib-resistant Del19/T790M/C797S mutation. Preclinical studies have demonstrated its efficacy as a single agent in overcoming this critical resistance mechanism in non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for investigating this compound in combination with other cancer therapies to explore potential synergistic effects and overcome additional resistance pathways.

While clinical data on this compound combination therapies are not yet available, this document outlines rational, hypothesis-driven combinations based on established mechanisms of resistance to EGFR tyrosine kinase inhibitors (TKIs). The provided protocols are intended to guide preclinical research in this promising area.

Rationale for Combination Therapies

Resistance to EGFR inhibitors can emerge through various mechanisms beyond on-target EGFR mutations. These include the activation of bypass signaling pathways, such as MET amplification or activation of the RAS-MAPK pathway, and histological transformation. Therefore, combining this compound with agents targeting these pathways is a rational strategy to enhance its anti-tumor activity and prevent or delay the onset of resistance.

Diagram: Rationale for this compound Combination Therapy

cluster_0 Tumor Cell cluster_1 Bypass Pathways cluster_2 Combination Agents EGFR Mutant EGFR (e.g., Del19/T790M/C797S) Proliferation Tumor Growth & Survival EGFR->Proliferation Drives This compound This compound This compound->EGFR Inhibition MET MET Amplification MET->Proliferation RAS_MAPK RAS/MAPK Pathway Activation RAS_MAPK->Proliferation Other Other Resistance Mechanisms Other->Proliferation MET_Inhibitor MET Inhibitor MET_Inhibitor->MET Inhibition MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->RAS_MAPK Inhibition Other_Agent Other Targeted Agents / Chemotherapy / Immunotherapy Other_Agent->Other Inhibition

Caption: Rationale for combining this compound with other targeted therapies.

Proposed Combination Strategies and Experimental Protocols

Combination with MET Inhibitors

Rationale: MET amplification is a known mechanism of resistance to EGFR TKIs. Concurrent inhibition of both EGFR and MET may be synergistic in tumors with co-activation of these pathways.

Data Presentation: In Vitro Synergy

Cell LineThis compound IC50 (nM)MET Inhibitor IC50 (nM)Combination Index (CI) at ED50
H1975 (EGFR L858R/T790M)Expected low nMExpected high nMExpected > 1
H1975-MET (MET amplified)Expected low nMExpected low-mid nMExpected < 1
PC9 (EGFR ex19del)Expected low nMExpected high nMExpected > 1
PC9-MET (MET amplified)Expected low nMExpected low-mid nMExpected < 1

Note: The above table is a template for expected outcomes. Actual values need to be determined experimentally.

Experimental Protocol: In Vitro Synergy Assessment

  • Cell Culture: Culture EGFR-mutant NSCLC cell lines (e.g., H1975, PC9) and isogenic MET-amplified resistant sublines.

  • Drug Preparation: Prepare stock solutions of this compound and a MET inhibitor (e.g., crizotinib, capmatinib) in DMSO.

  • Cell Viability Assay (MTS/MTT):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response matrix of this compound and the MET inhibitor, both alone and in combination, at a constant ratio.

    • Incubate for 72 hours.

    • Add MTS or MTT reagent and measure absorbance to determine cell viability.

  • Data Analysis:

    • Calculate the IC50 for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Diagram: In Vitro Synergy Workflow

A 1. Cell Seeding (EGFR-mutant & MET-amplified lines) B 2. Drug Treatment (this compound, MET Inhibitor, & Combinations) A->B C 3. Incubation (72 hours) B->C D 4. Cell Viability Assay (MTS/MTT) C->D E 5. Data Analysis (IC50, Combination Index) D->E

Caption: Workflow for assessing in vitro synergy of combination therapies.

Combination with MEK Inhibitors

Rationale: Activation of the downstream RAS-MAPK pathway can bypass EGFR inhibition. Combining this compound with a MEK inhibitor (e.g., trametinib, selumetinib) may prevent or overcome this resistance mechanism.

Data Presentation: In Vivo Tumor Growth Inhibition

Treatment GroupTumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle ControlExpected significant growth0
This compound (100 mg/kg)Expected regressionExpected high TGI
MEK Inhibitor (dose)Expected moderate inhibitionExpected moderate TGI
This compound + MEK InhibitorExpected enhanced regressionExpected highest TGI

Note: This table is a template for expected outcomes from a xenograft study.

Experimental Protocol: In Vivo Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG).

  • Tumor Implantation: Subcutaneously implant EGFR-mutant/KRAS co-mutant NSCLC cells into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.

  • Drug Administration:

    • Prepare this compound and the MEK inhibitor in appropriate vehicles for oral gavage or intraperitoneal injection.

    • Administer drugs daily or as per the established dosing schedule for each agent.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a maximum size.

    • Euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blotting for p-ERK).

    • Calculate Tumor Growth Inhibition (TGI).

Diagram: In Vivo Xenograft Study Workflow

A 1. Tumor Cell Implantation (Subcutaneous) B 2. Tumor Growth & Randomization A->B C 3. Daily Drug Administration B->C D 4. Tumor & Body Weight Monitoring C->D E 5. Endpoint Analysis (Tumor Excision, TGI Calculation) D->E

Caption: Workflow for an in vivo xenograft study of combination therapy.

Combination with Chemotherapy

Rationale: Combining targeted therapy with standard-of-care chemotherapy is a common clinical strategy. This approach can target different cell populations within a heterogeneous tumor.

Experimental Protocol: 3D Spheroid Culture Assay

  • Spheroid Formation:

    • Seed NSCLC cells in ultra-low attachment plates to promote spheroid formation.

    • Allow spheroids to grow for 3-5 days.

  • Drug Treatment:

    • Treat spheroids with this compound, a chemotherapeutic agent (e.g., cisplatin, pemetrexed), or the combination.

  • Viability and Growth Assessment:

    • Monitor spheroid size and morphology using brightfield microscopy over 7-10 days.

    • At the endpoint, assess spheroid viability using a 3D cell viability assay (e.g., CellTiter-Glo 3D).

  • Data Analysis:

    • Quantify changes in spheroid volume and viability.

    • Assess for synergistic effects on spheroid growth and integrity.

Combination with Immunotherapy

Rationale: While EGFR-mutant NSCLC is often considered immunologically "cold," there is emerging evidence that targeted therapies can modulate the tumor microenvironment. Investigating this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) in syngeneic models could reveal potential immunomodulatory effects.

Experimental Protocol: Syngeneic Mouse Model Study

  • Model System: Utilize a syngeneic mouse model with an EGFR-driven tumor that can be implanted in immunocompetent mice.

  • Treatment Groups:

    • Vehicle Control

    • This compound

    • Anti-PD-1 antibody

    • This compound + Anti-PD-1 antibody

  • Tumor Growth and Survival: Monitor tumor growth and overall survival of the mice.

  • Immunophenotyping:

    • At the study endpoint, harvest tumors and spleens.

    • Perform flow cytometry to analyze the immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

  • Data Analysis: Compare tumor growth, survival, and immune cell infiltration between the treatment groups.

Conclusion

The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in combination with other cancer therapies. Given the multifaceted nature of drug resistance, these rational combination strategies hold the potential to significantly improve therapeutic outcomes for patients with EGFR-mutant NSCLC. Further in-depth studies are warranted to validate these approaches and pave the way for future clinical investigations.

Troubleshooting & Optimization

Optimizing CH7233163 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CH7233163 in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a noncovalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] It is particularly potent against EGFR mutations that confer resistance to other inhibitors, such as osimertinib.[1][5][6] Specifically, it has demonstrated strong activity against the EGFR-Del19/T790M/C797S mutation.[1][5][7]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific EGFR mutation status. For initial experiments, a dose-response study is recommended. Based on published data, a starting range of 8 nM to 1000 nM is a reasonable starting point for most applications.[2] For NIH3T3 cells expressing the Del19/T790M/C797S mutation, the IC50 for proliferation inhibition is approximately 20 nmol/L.[2][3][8]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (149.32 mM).[1][2][3] It is recommended to use freshly opened, anhydrous DMSO for the best solubility.[2] For storage, the powder form is stable for 3 years at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]

Q4: What are the known downstream effects of this compound treatment?

A4: By inhibiting EGFR, this compound blocks the phosphorylation of EGFR itself and subsequently inhibits downstream signaling pathways.[1][5] The primary pathways affected are the RAS-RAF-MEK-ERK1/2 (MAPK) and the PI3K-AKT-mTOR pathways, both of which are crucial for cell proliferation and survival.[7][8][9]

Troubleshooting Guide

Problem 1: I am not observing the expected inhibition of cell proliferation.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. A wide range of concentrations (e.g., 1 nM to 10 µM) should be tested.

  • Possible Cause 2: Incorrect EGFR Mutation Status.

    • Solution: Confirm the EGFR mutation status of your cell line. This compound is most potent against specific EGFR mutations, particularly those resistant to other TKIs.[5][10]

  • Possible Cause 3: Compound Instability.

    • Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment.

  • Possible Cause 4: Cell Culture Conditions.

    • Solution: Optimize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.

Problem 2: I am observing high levels of cell death even at low concentrations.

  • Possible Cause 1: Off-Target Effects.

    • Solution: While this compound is highly selective for EGFR, off-target effects can occur at high concentrations.[11] It is crucial to perform a careful dose-response analysis to identify a therapeutic window that maximizes EGFR inhibition while minimizing non-specific toxicity.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and that a vehicle control (medium with the same concentration of DMSO) is included in your experiments.

Problem 3: I am unable to detect a decrease in EGFR phosphorylation by Western blot.

  • Possible Cause 1: Inappropriate Time Point.

    • Solution: The inhibition of EGFR phosphorylation can be rapid. Collect cell lysates at various time points after treatment (e.g., 30 minutes, 1 hour, 6 hours, 24 hours) to determine the optimal time for observing the effect.[2][8]

  • Possible Cause 2: Insufficient Drug Concentration.

    • Solution: Increase the concentration of this compound used for treatment. Refer to the IC50 values in the literature for guidance.

  • Possible Cause 3: Poor Antibody Quality.

    • Solution: Use a validated phospho-EGFR antibody and ensure proper Western blotting technique. Include appropriate positive and negative controls.

Data Presentation

Table 1: In Vitro Efficacy of this compound against EGFR Mutations

Cell LineEGFR Mutation StatusIC50 (nmol/L)Reference
Del19/T790M/C797S_NIH3T3Del19/T790M/C797S20[2][8]
L858R/T790M/C797S_NIH3T3L858R/T790M/C797S45[11]
A431Wild-Type1200[8]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent (DMSO)-80°C6 months
In Solvent (DMSO)-20°C1 month

Experimental Protocols

Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the overnight culture medium and add the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a period of 4 to 7 days at 37°C in a humidified incubator with 5% CO2.[2]

  • Viability Measurement: After the incubation period, measure cell viability using a luminescent-based assay such as CellTiter-Glo®, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot for EGFR Phosphorylation
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 6 hours).[5]

  • Lysis: Wash the cells with ice-cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[12]

  • Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.

Visualizations

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits EGFR, blocking downstream MAPK and PI3K/AKT pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO dilute Prepare Serial Dilutions prep_stock->dilute seed_cells Seed Cells in Culture Plates treat Treat Cells seed_cells->treat dilute->treat prolif_assay Cell Proliferation Assay (4-7 days) treat->prolif_assay wb_lysis Cell Lysis for Western Blot (0.5-24h) treat->wb_lysis wb_analysis Western Blot Analysis wb_lysis->wb_analysis

Caption: General experimental workflow for this compound cell culture experiments.

Troubleshooting_Logic start No Expected Effect check_conc Is Concentration Optimal? start->check_conc check_mutation Is EGFR Mutation Status Correct? check_conc->check_mutation Yes dose_response Perform Dose-Response check_conc->dose_response No check_stability Is Compound Stable? check_mutation->check_stability Yes verify_mutation Verify Cell Line Genotype check_mutation->verify_mutation No fresh_stock Use Fresh Stock & Aliquots check_stability->fresh_stock No success Problem Solved check_stability->success Yes dose_response->success verify_mutation->success fresh_stock->success

Caption: Troubleshooting logic for unexpected experimental outcomes with this compound.

References

Potential off-target effects of CH7233163 in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the potential off-target effects of CH7233163 in kinase assays. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of this compound?

A1: this compound is a potent, noncovalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), specifically designed to overcome resistance mutations, including Del19/T790M/C797S.[1][2] Kinase profiling is essential to characterize the selectivity of any inhibitor. A KINOMEscan assay of this compound at a concentration of 100 nmol/L against 468 kinases demonstrated excellent selectivity, with a Selectivity Score (S-score[3]) of 0.015.[4] While the specific identities of the five weakly inhibited off-target kinases from this screen are not detailed in the primary publication, the high selectivity score indicates a low potential for significant off-target effects at therapeutic concentrations.

Q2: I am observing unexpected phenotypic changes in my cell-based assays with this compound that do not seem to be related to EGFR inhibition. Could these be off-target effects?

A2: While this compound is highly selective, it is possible that at higher concentrations or in specific cellular contexts, off-target effects could contribute to unexpected phenotypes. It is crucial to correlate the observed phenotype with the inhibition of the intended target, EGFR. We recommend performing dose-response experiments and comparing the concentration at which the unexpected phenotype is observed with the IC50 for EGFR inhibition in your cellular model. If the phenotype only occurs at concentrations significantly higher than the EGFR IC50, it is more likely to be an off-target effect.

Q3: How can I minimize the risk of off-target effects in my experiments with this compound?

A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves the desired level of EGFR inhibition. Performing a careful dose-response curve in your specific assay system is critical to determine the optimal concentration. Additionally, consider using orthogonal approaches to validate your findings, such as using a structurally unrelated EGFR inhibitor with a different off-target profile or using genetic approaches like siRNA or CRISPR to knock down EGFR and observe if the phenotype is recapitulated.

Q4: What are some general troubleshooting steps if I suspect off-target effects from my kinase inhibitor?

A4: If you suspect off-target effects, consider the following troubleshooting steps:

  • Review the Kinase Selectivity Profile: Examine the available kinase screening data for your inhibitor to identify potential off-target kinases.

  • Perform a Dose-Response Analysis: Determine if the unexpected effect is only observed at high concentrations of the inhibitor.

  • Use a Structurally Unrelated Inhibitor: Compare the effects with another inhibitor that targets the same primary kinase but has a different chemical scaffold and likely a different off-target profile.

  • Employ a "Chemical Knockdown" Control: Use a selective inhibitor for the suspected off-target kinase to see if it produces a similar phenotype.

  • Utilize Genetic Approaches: Use RNAi or CRISPR to deplete the intended target and see if the phenotype is replicated. This can help confirm that the effect is indeed mediated by the primary target.

Troubleshooting Guide: Interpreting Kinase Assay Results

Observation Potential Cause Recommended Action
Inhibition of kinases other than EGFR in a broad kinase panel. The concentration of this compound used may be too high, leading to engagement with lower-affinity off-targets.Review the IC50 values for on-target versus off-target kinases. If possible, use a lower concentration of this compound that maintains potent on-target inhibition while minimizing off-target activity.
Unexpected activation of a signaling pathway. An off-target effect of the inhibitor may be activating another kinase or pathway.Review the kinase selectivity profile of this compound for potential off-target activators. Perform a broader analysis of signaling pathways using antibody arrays or phosphoproteomics to identify the activated pathway.
Discrepancy between biochemical and cellular assay results. Factors such as cell permeability, efflux pumps, or metabolism of the compound in cells can influence its effective intracellular concentration and activity.Perform cellular target engagement assays to confirm that this compound is reaching and inhibiting EGFR within the cell at the concentrations used.

Quantitative Data

Table 1: On-Target Inhibitory Activity of this compound against EGFR Variants

Kinase TargetIC50 (nmol/L)
EGFR-Del19/T790M/C797S0.28
EGFR-L858R/T790M/C797S0.81
EGFR-Del19/T790M0.41
EGFR-L858R/T790M0.17
EGFR-Del190.23
EGFR-L858R0.21
EGFR WT6.1

Data from Kashima K, et al. Mol Cancer Ther. 2020.

Table 2: KINOMEscan Off-Target Profile of this compound

Assay PlatformNumber of Kinases ScreenedThis compound ConcentrationS-Score (10)Number of Off-Target Kinases Identified
KINOMEscan468100 nmol/L0.0155

The specific identities of the five off-target kinases are not publicly detailed in the cited literature.[4]

Experimental Protocols

Protocol: Kinase Inhibitor Profiling using KINOMEscan

The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates a stronger binding interaction.

Methodology:

  • Compound Preparation: this compound is prepared in an appropriate solvent (e.g., DMSO) at a known concentration.

  • Assay Reaction:

    • A panel of DNA-tagged human kinases is prepared.

    • Each kinase is mixed with the immobilized ligand beads in the presence of the test compound (this compound) or a DMSO control.

    • The reactions are incubated to allow for binding to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the beads.

  • Elution and Quantification: The kinase that remains bound to the beads is eluted, and the amount is quantified using qPCR of the DNA tag.

  • Data Analysis:

    • The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control.

    • The results are typically expressed as "% of control," where a lower percentage indicates stronger binding.

    • For dose-response experiments, the dissociation constant (Kd) can be calculated.

    • Selectivity scores (e.g., S-score) are calculated to provide a quantitative measure of the inhibitor's selectivity. The S-score(10) represents the number of kinases with <10% of control binding divided by the total number of kinases tested.[4]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates and Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Kinase_Inhibitor_Profiling_Workflow cluster_workflow Experimental Workflow start Start: Prepare Kinase Panel and Inhibitor incubation Incubate Kinase, Immobilized Ligand, and this compound start->incubation wash Wash to Remove Unbound Kinase incubation->wash quantify Quantify Bound Kinase via qPCR wash->quantify analysis Data Analysis: % of Control, Kd, S-Score quantify->analysis end End: Determine Off-Target Profile analysis->end

Caption: KINOMEscan Experimental Workflow.

References

Troubleshooting CH7233163 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CH7233163, a potent and selective non-covalent ATP-competitive inhibitor of EGFR with mutations including Del19/T790M/C797S.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-covalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It is particularly effective against tumors harboring the EGFR Del19/T790M/C797S mutation, which confers resistance to other EGFR inhibitors like osimertinib.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (149.32 mM).[2][3] It is insoluble in water and ethanol.[3] For in vivo studies, a formulation containing DMSO, PEG300, Tween-80, and saline is recommended.[2][4]

Q3: How should I store this compound solutions?

A3: Store this compound as a powder at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Q4: Can this compound overcome resistance to other EGFR inhibitors?

A4: Yes, this compound is specifically designed to overcome resistance mediated by the C797S mutation in EGFR, which is a common mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors such as osimertinib.[5][6]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in aqueous solutions for in vitro experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media) This compound is a hydrophobic compound with low aqueous solubility. The final concentration of DMSO in the aqueous solution may be too low to maintain solubility.- Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is often a good starting point, but this may need to be optimized for your specific assay and cell type. Always include a vehicle control with the same final DMSO concentration in your experiments.- Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of aqueous buffer, vortexing or mixing gently, and then add this intermediate dilution to the final volume.- Use of Surfactants: Consider the inclusion of a biocompatible surfactant, such as a low concentration of Tween-80 (e.g., 0.01% to 0.1%), in your aqueous buffer to improve the solubility of the hydrophobic compound.- Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help to prevent immediate precipitation.[3]
Inconsistent or lower than expected activity in cell-based assays - Precipitation/Aggregation: The compound may have precipitated out of solution, reducing the effective concentration.- Degradation: The compound may have degraded due to improper storage or handling.- Verify Solubility: Before treating cells, visually inspect the final diluted solution for any signs of precipitation. If possible, centrifuge the solution and check for a pellet. Consider the solutions in the "Precipitation upon dilution" section.- Freshly Prepare Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment.- Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can lead to degradation and aggregation.
High background or off-target effects in experiments - High DMSO Concentration: The final concentration of DMSO may be toxic to the cells.- Compound Purity: The purity of the this compound lot may be a concern.- Optimize DMSO Concentration: Determine the maximum tolerated DMSO concentration for your specific cell line in a preliminary experiment. This is typically between 0.1% and 1%.- Check Certificate of Analysis: Refer to the certificate of analysis for the specific lot of this compound to confirm its purity.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityMolar Concentration
DMSO100 mg/mL149.32 mM
WaterInsoluble-
EthanolInsoluble-

Table 2: Recommended Storage Conditions

FormatStorage TemperatureDuration
Powder-20°C3 years
In DMSO-80°C6 months
In DMSO-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).

  • Solubilization: To aid dissolution, gently warm the tube to 37°C and vortex or sonicate in an ultrasonic bath for a short period until the solution is clear.[3]

  • Storage: Aliquot the stock solution into single-use volumes and store at -80°C or -20°C.

Protocol 2: In Vitro Cell Proliferation Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

  • Cell Seeding: Seed cells (e.g., NIH3T3 cells engineered to express EGFR Del19/T790M/C797S) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Dilution:

    • Prepare a serial dilution of the this compound DMSO stock solution.

    • Further dilute the serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for the cells.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control if available.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[7]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR (Del19/T790M/C797S) EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Start: This compound Insolubility Issue CheckStock Is the DMSO stock solution clear? Start->CheckStock PrecipitateInStock Precipitation in DMSO Stock CheckStock->PrecipitateInStock No DilutionIssue Precipitation upon dilution in aqueous buffer? CheckStock->DilutionIssue Yes Redissolve Warm to 37°C and sonicate. Use fresh, anhydrous DMSO. PrecipitateInStock->Redissolve Redissolve->CheckStock YesDilution Yes DilutionIssue->YesDilution Yes InconsistentResults Inconsistent experimental results? DilutionIssue->InconsistentResults No TroubleshootDilution Troubleshoot Dilution YesDilution->TroubleshootDilution NoDilution No IncreaseDMSO Increase final DMSO % TroubleshootDilution->IncreaseDMSO StepwiseDilution Perform stepwise dilution TroubleshootDilution->StepwiseDilution AddSurfactant Add surfactant (e.g., Tween-80) TroubleshootDilution->AddSurfactant WarmBuffer Warm aqueous buffer TroubleshootDilution->WarmBuffer Success Solution is clear. Proceed with experiment. IncreaseDMSO->Success StepwiseDilution->Success AddSurfactant->Success WarmBuffer->Success CheckHandling Review solution handling and storage. Prepare fresh solutions. InconsistentResults->CheckHandling CheckHandling->Success

Caption: Troubleshooting workflow for this compound insolubility.

References

Addressing CH7233163 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CH7233163, a potent and selective noncovalent ATP-competitive inhibitor of the EGFR-Del19/T790M/C797S mutant. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the storage and handling of this compound to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the stability and activity of this compound. For solid powder, it is recommended to store it at -20°C for up to 3 years and at 4°C for up to 2 years. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (149.32 mM) with the aid of ultrasonication.[2] For in vivo studies, a common formulation involves preparing a stock solution in DMSO and then diluting it with other co-solvents such as PEG300, Tween-80, and saline.[1] When preparing aqueous solutions for cell culture, ensure the final DMSO concentration is kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.

Q3: Is this compound stable at room temperature?

A3: this compound is stable at ambient temperature for a few days, which is generally sufficient for shipping purposes.[1] However, for long-term storage, the recommended low-temperature conditions should be strictly followed to prevent degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, small molecules with similar functional groups, such as sulfonamides and aromatic rings, can be susceptible to hydrolysis and photodegradation.[3][4][5][6][7] Hydrolysis can occur at the sulfonamide linkage, especially under acidic or basic conditions.[4][7] Photodegradation can be initiated by exposure to light, particularly UV light, which can lead to the formation of reactive species and subsequent degradation products.[3][5]

Q5: How can I assess the stability of my this compound sample?

A5: You can perform a stability study on your sample by monitoring its purity and concentration over time under your specific experimental conditions. A common method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector to separate the parent compound from any potential degradation products.[8] For a detailed procedure, please refer to the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced or no activity of this compound in my assay. Degradation of the compound due to improper storage or handling. - Confirm that the compound has been stored at the recommended temperature (-80°C or -20°C for stock solutions). - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Prepare fresh working solutions from a new stock aliquot for each experiment. - Perform a stability check of your stock solution using HPLC (see protocol below).
Precipitation of the compound in the assay medium. - Ensure the final concentration of DMSO or other organic solvents is low and compatible with your assay buffer or cell culture medium. - Visually inspect the solution for any precipitates after dilution. If precipitation occurs, try preparing a more dilute stock solution or using a different co-solvent system if permissible for your experiment. - Sonication can aid in the dissolution of the compound.[2]
Inconsistent results between experiments. Variability in compound concentration due to degradation or precipitation. - Strictly adhere to standardized protocols for solution preparation and storage. - Prepare fresh dilutions from a reliable stock solution for each experiment. - If you suspect degradation, consider protecting your solutions from light by using amber vials or covering them with foil.
Precipitate forms when diluting the DMSO stock solution in aqueous buffer. Poor aqueous solubility of this compound. - Decrease the final concentration of this compound in the aqueous solution. - Increase the percentage of co-solvents (if the experimental design allows). - Add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Solid Powder-20°C3 years[1]
4°C2 years[1]
Stock Solution (in DMSO)-80°C6 months[1][2]
-20°C1 month[1][2]

Note: There is currently limited publicly available quantitative data on the stability of this compound under various conditions such as different solvents, pH levels, and light exposure. The information provided is based on supplier recommendations.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a general method to assess the stability of a this compound solution over time.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)
  • Solvent for dilution (e.g., cell culture medium, assay buffer)
  • HPLC system with a C18 column and UV detector
  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
  • Amber HPLC vials

2. Procedure:

  • Prepare Stability Samples: Dilute the this compound stock solution to your typical working concentration in the solvent of interest. Prepare several identical samples in amber vials.
  • Time Zero (T=0) Analysis: Immediately after preparation, inject one of the samples into the HPLC system to obtain the initial chromatogram. This will serve as your baseline.
  • Incubate Samples: Store the remaining samples under the conditions you wish to test (e.g., room temperature, 37°C, exposure to light).
  • Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), inject a sample into the HPLC.
  • Data Analysis:
  • Compare the peak area of the main this compound peak at each time point to the T=0 peak area. A decrease in the peak area suggests degradation.
  • Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
  • Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition ATP ATP ATP->EGFR binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Stability_Workflow start Start: Suspected Degradation prep_stock Prepare Fresh Stock Solution (DMSO, -80°C Aliquots) start->prep_stock prep_working Prepare Working Solution (Aqueous Buffer/Medium) prep_stock->prep_working check_precipitate Visual Inspection for Precipitate prep_working->check_precipitate no_precipitate No Precipitate check_precipitate->no_precipitate No precipitate Precipitate Observed check_precipitate->precipitate Yes run_assay Perform Experiment no_precipitate->run_assay troubleshoot_solubility Troubleshoot Solubility: - Lower Concentration - Adjust Co-solvents - Sonication precipitate->troubleshoot_solubility troubleshoot_solubility->prep_working analyze_results Analyze Results run_assay->analyze_results inconsistent_results Inconsistent/Negative Results analyze_results->inconsistent_results consistent_results Consistent/Expected Results inconsistent_results->consistent_results No stability_test Perform HPLC Stability Test (Protocol 1) inconsistent_results->stability_test Yes end End consistent_results->end stable Compound is Stable stability_test->stable unstable Compound is Unstable stability_test->unstable stable->run_assay review_handling Review Handling Procedures: - Light Exposure - Temperature Fluctuations unstable->review_handling review_handling->start

Caption: Troubleshooting workflow for this compound degradation issues.

References

Interpreting unexpected results in CH7233163 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CH7233163, a potent and selective ATP-competitive inhibitor of EGFR mutants. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results, troubleshooting common issues, and accessing detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a noncovalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] It demonstrates high potency against various EGFR mutations, including the osimertinib-resistant Del19/T790M/C797S and L858R/T790M/C797S triple mutations.[2][3][5] Its mechanism involves competing with ATP for the binding site in the EGFR kinase domain, thereby inhibiting downstream signaling pathways, such as AKT and ERK1/2 phosphorylation, which are crucial for tumor cell proliferation.[6]

Q2: I am observing lower than expected potency (higher IC50 values) in my cell-based assays. What are the potential causes?

A2: Several factors could contribute to lower than expected potency:

  • Cell Line Authenticity and Passage Number: Ensure your cell lines (e.g., NCI-H1975, HCC827, or engineered NIH3T3) have been recently authenticated and are within a low passage number from thawing.[5][6] Genetic drift in cancer cell lines at high passage numbers can alter their sensitivity to inhibitors.

  • Compound Solubility: this compound has specific solubility characteristics. Improper dissolution can lead to a lower effective concentration in your assay. Refer to the recommended solvent and preparation protocol.[1][4]

  • Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation time can influence the apparent IC50 value. Consistency in these parameters is key for reproducible results.

  • ATP Concentration: As an ATP-competitive inhibitor, the potency of this compound can be influenced by the intracellular ATP concentration.[5] Assays performed under different metabolic conditions might yield varying results.

Q3: My in vivo xenograft study is not showing significant tumor regression. What should I check?

A3: If you are not observing the expected anti-tumor efficacy in vivo, consider the following:

  • Drug Formulation and Administration: Ensure the formulation is prepared correctly and administered as described in established protocols.[4] For example, a common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] Inconsistent preparation can affect bioavailability.

  • Dosage and Dosing Schedule: Verify that the dosage is within the effective range. Studies have shown significant tumor regression at doses of 100 mg/kg administered daily.[5][7]

  • Animal Model: The specific xenograft model used is critical. This compound has demonstrated potent efficacy in models harboring Del19/T790M/C797S mutations.[5] The genetic background of the host mice and the specific characteristics of the implanted tumor cells can impact outcomes.

  • Pharmacokinetics: The compound has a reported half-life of 6 hours in mice.[5][6] The timing of tumor measurements relative to the dosing schedule might need optimization to capture the maximum effect.

Q4: Are there known off-target effects for this compound?

A4: KINOMEscan profiling has shown that this compound is highly selective for EGFR mutants over wild-type (WT) EGFR and other kinases at a concentration of 100 nmol/L.[2][5] While all kinase inhibitors have the potential for off-target effects at higher concentrations, the selectivity profile of this compound suggests that off-target activities are minimal at effective therapeutic doses.[8][9] If you suspect off-target effects, consider performing a broader kinase panel screening at the concentrations used in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent Results in Western Blotting for p-EGFR
Potential Cause Troubleshooting Step
Suboptimal Lysis Buffer Ensure the lysis buffer contains adequate phosphatase and protease inhibitors to preserve phosphorylation states.
Incorrect Antibody Dilution Titrate the primary antibodies for phospho-EGFR and total EGFR to determine the optimal concentration for your specific cell lysate and detection system.
Timing of Cell Lysis For phosphorylation studies, lyse the cells at the time of peak inhibition. For this compound, potent inhibition of EGFR phosphorylation has been observed as early as 6 hours post-treatment.[2][6]
Loading Amount Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA) and loading a consistent amount of total protein.
Issue 2: Cell Viability Assay Shows High Variability
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping and ensure even distribution in the microplate wells.
Edge Effects in Microplates Edge effects can lead to variations in temperature and evaporation. Avoid using the outer wells of the plate or ensure proper humidification during incubation.
Reagent-Induced Cytotoxicity The vehicle (e.g., DMSO) can be cytotoxic at higher concentrations. Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level.
Contamination Regularly check for mycoplasma contamination, which can significantly impact cell health and experimental results.[5][6]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nmol/L)
EGFR-Del19/T790M/C797SBiochemical (TR-FRET)0.28[5][6]
EGFR-L858R/T790M/C797SBiochemical (TR-FRET)0.25[5]
Del19/T790M/C797S_NIH3T3Cell Proliferation20[6]
L858R/T790M/C797S_NIH3T3Cell Proliferation45[5]
A431 (EGFR WT)Cell Proliferation1200[6]
Table 2: Comparative IC50 Values (nmol/L) Against Triple Mutant EGFR
CompoundEGFR-Del19/T790M/C797S (Biochemical)EGFR-L858R/T790M/C797S (Biochemical)
This compound 0.28 [5][6]0.25 [5]
Osimertinib>1000>1000
EAI-045>100025

Experimental Protocols

Protocol 1: Cell Viability Assay
  • Cell Seeding: Plate cells (e.g., NIH3T3 expressing EGFR mutants, NCI-H1975, HCC827) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-only control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for EGFR Phosphorylation
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time (e.g., 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

EGFR_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of mutant EGFR signaling by this compound.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments biochemical_assay Biochemical Assay (TR-FRET) end Data Analysis & Interpretation biochemical_assay->end cell_culture Cell Culture (EGFR Mutant Lines) viability_assay Cell Viability Assay cell_culture->viability_assay western_blot Western Blot (p-EGFR) cell_culture->western_blot viability_assay->end western_blot->end xenograft_model Xenograft Model Establishment drug_administration This compound Administration xenograft_model->drug_administration tumor_measurement Tumor Volume Measurement drug_administration->tumor_measurement pharmacodynamics Pharmacodynamic Analysis tumor_measurement->pharmacodynamics pharmacodynamics->end start Start Experiment start->biochemical_assay start->cell_culture start->xenograft_model

Caption: General experimental workflow for this compound evaluation.

troubleshooting_logic cluster_checks Initial Checks cluster_analysis Deeper Analysis unexpected_result Unexpected Experimental Result reagent_prep Reagent Preparation (e.g., Compound Solubility) unexpected_result->reagent_prep protocol_adherence Protocol Adherence unexpected_result->protocol_adherence cell_line_health Cell Line Health (Passage, Contamination) unexpected_result->cell_line_health assay_parameters Assay Parameters (e.g., Cell Density, Time) reagent_prep->assay_parameters protocol_adherence->assay_parameters cell_line_health->assay_parameters instrument_calibration Instrument Calibration assay_parameters->instrument_calibration positive_negative_controls Review Controls instrument_calibration->positive_negative_controls solution Identify Cause & Rectify positive_negative_controls->solution

Caption: Logical flow for troubleshooting unexpected results.

References

Technical Support Center: Overcoming Resistance to CH7233163 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CH7233163, a potent EGFR inhibitor, in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cancer research?

This compound is a noncovalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Its principal application is in overcoming resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, particularly in non-small cell lung cancer (NSCLC) models harboring the EGFR Del19/T790M/C797S triple mutation.[2][4][5][6]

Q2: What is the mechanism of action for this compound?

This compound functions by competitively binding to the ATP-binding pocket of EGFR.[7] Crystal structure analysis reveals that it interacts with the αC-helix-in conformation of EGFR, which contributes to its potent inhibitory activity and selectivity for mutant forms of the receptor.[2][6]

Q3: Which EGFR mutations is this compound effective against?

This compound has demonstrated significant inhibitory activity against a range of EGFR mutations, including:

  • EGFR Del19/T790M/C797S[2][4][5]

  • EGFR L858R/T790M/C797S[2][4]

  • EGFR Del19/T790M[2][4]

  • EGFR L858R/T790M[2][4][5]

  • EGFR Del19[2][4][5]

  • EGFR L858R[2][4]

Q4: Are there any known off-target effects of this compound?

KINOMEscan profiling of this compound against 468 kinases at a concentration of 100 nmol/L has been performed to assess its selectivity.[2][4] Researchers should consult the specific kinase selectivity data to evaluate potential off-target effects in their experimental systems.

Troubleshooting Guide

Problem 1: Suboptimal or no inhibition of cell proliferation in this compound-sensitive cell lines.

  • Possible Cause 1: Incorrect compound concentration.

    • Solution: Verify the calculated dilutions and ensure the final concentration in your assay is within the effective range. Refer to the IC50 values in Table 1 for guidance.

  • Possible Cause 2: Compound degradation.

    • Solution: this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions for each experiment.[1]

  • Possible Cause 3: Cell line integrity.

    • Solution: Confirm the identity and mutation status of your cell lines using STR profiling and sequencing. Ensure that the passage number of the cells is low, as high passage numbers can lead to phenotypic drift.[4][5]

  • Possible Cause 4: Issues with the cell viability assay.

    • Solution: Ensure that the chosen cell viability assay (e.g., MTS, CellTiter-Glo) is appropriate for your cell line and that the incubation time with the reagent is optimized.

Problem 2: Lack of downstream signaling inhibition (p-EGFR, p-AKT, p-ERK) upon this compound treatment.

  • Possible Cause 1: Insufficient treatment duration.

    • Solution: While effects on EGFR phosphorylation can be observed as early as 6 hours, a time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal treatment duration for your specific cell line and experimental conditions.[2]

  • Possible Cause 2: Low compound concentration.

    • Solution: Increase the concentration of this compound used for treatment. A dose-response experiment will help identify the concentration at which maximal inhibition of downstream signaling is achieved.

  • Possible Cause 3: Technical issues with Western blotting.

    • Solution: Verify the quality of your antibodies and ensure proper protein transfer and detection. Include appropriate positive and negative controls.

Problem 3: Development of acquired resistance to this compound in long-term cultures.

  • Possible Cause 1: On-target EGFR mutations.

    • Solution: Although this compound is designed to overcome specific resistance mutations, prolonged exposure may lead to the selection of novel EGFR mutations. Sequence the EGFR gene in your resistant cell population to identify any new alterations.

  • Possible Cause 2: Bypass signaling pathway activation.

    • Solution: Resistance to EGFR inhibitors can arise from the activation of alternative signaling pathways, such as MET or AXL amplification, or mutations in downstream effectors like KRAS or PIK3CA.[8][9] Use RTK arrays or Western blotting to screen for the activation of other receptor tyrosine kinases and signaling pathways.

  • Possible Cause 3: Phenotypic changes.

    • Solution: Long-term TKI treatment can sometimes induce phenotypic changes, such as epithelial-to-mesenchymal transition (EMT) or transformation to a different histology (e.g., small cell lung cancer).[9] Assess cell morphology and relevant biomarkers to investigate these possibilities.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutants.

EGFR MutantAssay TypeIC50 (nmol/L)
Del19/T790M/C797SBiochemical (TR-FRET)0.28
Del19/T790M/C797SCell Proliferation (NIH3T3)20
L858R/T790M/C797SBiochemical (TR-FRET)1.1
L858R/T790M/C797SCell Proliferation (NIH3T3)39
Del19/T790MCell Proliferation (NIH3T3)1.9
L858R/T790MCell Proliferation (NCI-H1975)1.6
Del19Cell Proliferation (HCC827)1.1
L858RCell Proliferation (NIH3T3)2.5
Wild-Type EGFRBiochemical (TR-FRET)28
Wild-Type EGFRCell Proliferation (A431)310

Data compiled from Kashima K, et al. Mol Cancer Ther. 2020.[4]

Experimental Protocols

1. Generation of Stable EGFR Mutant Cell Lines

This protocol describes the generation of NIH3T3 cells stably expressing EGFR mutants, a common method for studying the efficacy of inhibitors against specific mutations.[4][5][8]

  • Vector: pCDH-CMV-MCS-EF1-Puro vector containing the gene for the desired EGFR mutant (e.g., Del19/T790M/C797S or L858R/T790M/C797S).

  • Cell Line: NIH3T3 cells.

  • Procedure:

    • Transduce NIH3T3 cells with lentiviral particles carrying the EGFR mutant construct.

    • Two days post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined by a kill curve.

    • Culture the cells in the selection medium until resistant colonies are established.

    • Expand the resistant colonies and verify the expression of the EGFR mutant by Western blotting and genomic DNA sequencing.

2. Cell Viability Assay

This protocol is used to determine the IC50 value of this compound in cancer cell lines.

  • Materials: 96-well plates, appropriate cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

    • Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

3. Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of this compound on EGFR and its downstream signaling pathways.[2]

  • Materials: Cell lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK), HRP-conjugated secondary antibodies, and chemiluminescent substrate.

  • Procedure:

    • Seed cells and grow them to approximately 80% confluency.

    • Treat the cells with this compound at the desired concentrations and for the specified duration.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_mutations Resistance Mutations cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR This compound This compound This compound->EGFR T790M T790M C797S C797S T790M->Osimertinib Resistance C797S->Osimertinib Resistance RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Start: Select Cell Line (e.g., NIH3T3 with EGFR mutation) treatment Treat with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTS/CellTiter-Glo) treatment->viability western Western Blot (p-EGFR, p-AKT, p-ERK) treatment->western ic50 Calculate IC50 viability->ic50 pathway_analysis Analyze Signaling Inhibition western->pathway_analysis end Conclusion ic50->end pathway_analysis->end Troubleshooting_Logic cluster_checks Initial Checks cluster_resistance Resistance Investigation start Issue: No Inhibition by this compound check_compound Verify Compound (Concentration, Storage) start->check_compound check_cells Verify Cell Line (Mutation Status, Passage) start->check_cells check_assay Verify Assay (Protocol, Controls) start->check_assay sequence_egfr Sequence EGFR Gene start->sequence_egfr If no issue in initial checks resolution Resolution check_compound->resolution If issue found check_cells->resolution If issue found check_assay->resolution If issue found check_bypass Screen for Bypass Pathways (MET, AXL, etc.) sequence_egfr->check_bypass check_bypass->resolution

References

CH7233163 dose-response curve analysis and interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CH7233163, a potent and selective inhibitor of EGFR, particularly effective against osimertinib-resistant mutations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a noncovalent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] It is particularly effective against the Del19/T790M/C797S and L858R/T790M/C797S triple mutations, which confer resistance to third-generation EGFR inhibitors like osimertinib.[3][5][6] Its mechanism involves binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing ATP from binding and inhibiting subsequent autophosphorylation and activation of downstream signaling pathways.[2][3]

Q2: Which EGFR mutations is this compound effective against?

A2: this compound demonstrates potent inhibitory activity against a range of EGFR mutations, with a notable selectivity for mutant forms over wild-type (WT) EGFR.[3][5][6] It is highly effective against the osimertinib-resistant Del19/T790M/C797S triple mutation.[1][3][5] Additionally, it shows activity against other mutations including L858R/T790M/C797S, Del19/T790M, L858R/T790M, Del19, and L858R.[3][6]

Q3: What are the key downstream signaling pathways affected by this compound?

A3: By inhibiting EGFR phosphorylation, this compound effectively blocks the activation of major downstream signaling cascades that are crucial for tumor cell proliferation and survival.[2] The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][7] Experimental data shows that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of both AKT and ERK1/2.[3][5][8]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in cell-based proliferation assays.

  • Possible Cause 1: Cell Line Integrity. The specific EGFR mutation status and passage number of your cell line can significantly impact results.

    • Recommendation: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. Use cells within a low passage number range for experiments.[9]

  • Possible Cause 2: Assay Conditions. Factors such as seeding density, serum concentration, and incubation time can influence cell growth and drug sensitivity.

    • Recommendation: Optimize seeding density to ensure cells are in the exponential growth phase during the experiment. Maintain consistent serum concentrations and assay durations across all experiments.

  • Possible Cause 3: Compound Stability. Improper storage or handling of this compound can lead to degradation.

    • Recommendation: Store the compound as recommended by the supplier, typically at -20°C for short-term and -80°C for long-term storage.[1] Prepare fresh working solutions for each experiment from a frozen stock.

Issue 2: Lack of inhibition of EGFR phosphorylation in Western blot analysis.

  • Possible Cause 1: High ATP Concentration. As this compound is an ATP-competitive inhibitor, excessively high intracellular ATP levels can compete with the inhibitor for binding to EGFR.[8]

    • Recommendation: While altering intracellular ATP is complex, be aware of this competitive mechanism. Ensure that in vitro kinase assays are performed with ATP concentrations that are close to the Km value for the specific EGFR mutant. The inhibitory activity of this compound is reduced at higher ATP concentrations.[8]

  • Possible Cause 2: Incorrect Cell Model. this compound is significantly more potent against mutant EGFR than wild-type EGFR.[5][8]

    • Recommendation: Confirm that your cell line expresses a sensitive EGFR mutation. For example, this compound shows weak activity against A431 cells, which overexpress wild-type EGFR.[8]

  • Possible Cause 3: Insufficient Drug Concentration or Incubation Time. The inhibition of EGFR phosphorylation is both dose- and time-dependent.[5][8]

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Also, consider a time-course experiment to identify the optimal incubation period, as significant inhibition can be observed as early as 0.5 hours and is sustained for up to 24 hours.[8]

Issue 3: Poor in vivo efficacy in xenograft models.

  • Possible Cause 1: Suboptimal Dosing or Formulation. The dose and formulation can significantly impact the bioavailability and efficacy of the compound.

    • Recommendation: In a Del19/T790M/C797S NIH3T3 xenograft model, significant tumor regression was observed with a daily oral dose of 100 mg/kg.[2][5] A common formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • Possible Cause 2: Animal Model Selection. The genetic background of the mouse strain and the specific xenograft model can influence tumor growth and drug response.

    • Recommendation: The NIH3T3 xenograft model has been successfully used to demonstrate the in vivo efficacy of this compound.[2][5] Ensure proper animal care and housing conditions as per established guidelines.[8]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutants.

EGFR MutantAssay TypeIC50 (nM)
Del19/T790M/C797SBiochemical0.28[2]
Del19/T790M/C797S_NIH3T3Cell Proliferation20[5]
L858R/T790M/C797SBiochemical0.25[8]
L858R/T790M/C797S_NIH3T3Cell Proliferation45[8]
Wild-Type EGFRBiochemical>1000
A431 (Wild-Type EGFR)Cell Proliferation1200[8]

Table 2: In Vivo Efficacy of this compound in a Del19/T790M/C797S NIH3T3 Xenograft Model.

Treatment GroupDose (mg/kg)AdministrationOutcome
This compound100Oral, once dailyPotent tumor regression[5]
OsimertinibNot specifiedOral, once dailyLess effective than this compound

Experimental Protocols

1. Cell-Free EGFR Kinase Assay (TR-FRET based)

This protocol is adapted from descriptions of biochemical assays used to evaluate this compound.[3][8]

  • Reagents: Recombinant EGFR kinase domain (mutant or wild-type), ATP, appropriate substrate peptide, and a TR-FRET detection system.

  • Procedure:

    • Prepare a reaction buffer containing the recombinant EGFR enzyme.

    • Add serial dilutions of this compound or control compounds to the reaction buffer.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

    • Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and add the TR-FRET detection reagents.

    • Incubate for the recommended time to allow for signal development.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

2. Cellular EGFR Phosphorylation Assay (Western Blot)

This protocol is based on the methodology described for assessing the cellular activity of this compound.[3][5][8]

  • Cell Culture: Plate cells (e.g., Del19/T790M/C797S_NIH3T3) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Cell-Free Kinase Assay (IC50) Prolif_Assay Cell Proliferation Assay (IC50) Kinase_Assay->Prolif_Assay WB_Assay Western Blot (pEGFR, pAKT, pERK) Prolif_Assay->WB_Assay Xenograft Xenograft Model (e.g., NIH3T3) WB_Assay->Xenograft Dosing Oral Dosing (e.g., 100 mg/kg/day) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity Toxicity Assessment (Body Weight) Dosing->Toxicity

Caption: Experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: Purification of the EGFR-CH7233163 Complex

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the purification of the Epidermal Growth Factor Receptor (EGFR) in complex with the inhibitor CH7233163.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the purification of the EGFR-CH7233163 complex.

Question Possible Cause Suggested Solution
Q1: Why is the yield of my purified EGFR-CH7233163 complex consistently low? Inefficient Cell Lysis: Incomplete disruption of the Sf9 insect cells can leave a significant amount of the expressed protein in the cell debris. Suboptimal Affinity Chromatography: The His-tag or GST-tag on the EGFR construct may not be efficiently binding to the respective affinity columns. Protein Loss During Protease Cleavage: The TEV protease cleavage step to remove the tags might be inefficient, or the target protein may be co-purifying with the protease.Optimize Lysis: Ensure thorough cell lysis by optimizing sonication parameters or using a more effective lysis buffer. Enhance Affinity Binding: Check the integrity of your affinity resins. Ensure the pH and salt concentrations of your buffers are optimal for binding. Consider a slower flow rate during column loading. Improve Cleavage and Removal: Optimize the TEV protease to protein ratio and incubation time. After cleavage, ensure complete removal of the tags and protease by passing the sample through both Ni-NTA and GST affinity columns again.[1][2]
Q2: My purified complex appears aggregated or precipitates over time. How can I improve its stability? Buffer Conditions: The pH, ionic strength, or absence of stabilizing additives in the final buffer may promote aggregation. Protein Concentration: High protein concentrations can lead to aggregation. Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein complex.Buffer Optimization: Screen different buffer conditions. Consider the addition of glycerol (e.g., 10-20%) or other stabilizing agents. Ensure the final storage buffer has a pH that favors stability. Concentration Management: Determine the optimal concentration range for your complex. If high concentrations are necessary, perform stability tests with various additives. Aliquot and Storage: After purification, aliquot the complex into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1][2]
Q3: The purity of my final EGFR-CH7233163 complex is low, with several contaminating bands on SDS-PAGE. Ineffective Washing during Affinity Chromatography: Insufficient washing of the affinity columns may not remove all non-specifically bound proteins. Co-purification of Host Cell Proteins: Some host cell proteins may interact with EGFR or the affinity tags. Proteolytic Degradation: The target protein may be degraded by endogenous proteases during the purification process.Stringent Washing: Increase the wash volumes and/or the concentration of a mild competitor (e.g., low concentration of imidazole for Ni-NTA) in the wash buffers. Additional Purification Steps: Incorporate an additional size-exclusion chromatography step after the affinity purification and protease cleavage to separate the complex from remaining impurities.[1][2] Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer and maintain cold temperatures throughout the purification process.
Q4: I am having difficulty purifying the EGFR-Del19/T790M/C797S mutant in complex with this compound to crystal grade. Inherent Instability of the Mutant: Some EGFR mutations, such as the Del19/T790M/C797S variant, can lead to a less stable protein that is challenging to purify at high concentrations and purity required for crystallization.[1]Consider an Alternative Mutant for Structural Studies: Researchers have successfully purified and crystallized the EGFR-L858R/T790M/C797S mutant in complex with this compound.[1] This alternative may provide a viable path to obtaining structural information. Expression System Optimization: Experiment with different expression systems (e.g., mammalian cells) that may offer better protein folding and stability for this specific mutant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a noncovalent, ATP-competitive inhibitor of EGFR.[3][4][5] It is particularly effective against EGFR mutants that are resistant to other inhibitors like osimertinib, including the Del19/T790M/C797S triple mutant.[1][3][6][7]

Q2: Which EGFR mutants can be inhibited by this compound?

This compound has been shown to potently inhibit a range of EGFR mutations, including single activating mutations (Del19, L858R), double mutations (Del19/T790M, L858R/T790M), and the triple mutations (Del19/T790M/C797S, L858R/T790M/C797S) that confer resistance to other treatments.[1][8]

Q3: What expression system is recommended for producing the EGFR kinase domain for purification?

The kinase domain of human EGFR (residues 695–1022) with various mutations has been successfully expressed in Sf9 insect cells using a baculovirus expression system.[1][2]

Q4: What affinity tags have been successfully used for the purification of the EGFR kinase domain?

A combination of a His-tag and a GST-tag has been effectively used for a multi-step affinity purification of the EGFR kinase domain.[1][2]

Quantitative Data

Table 1: Inhibitory Activity of this compound against Various EGFR Mutants

EGFR MutantIC50 (nmol/L)
Del19/T790M/C797S0.28
L858R/T790M/C797S0.25
Del19/T790M0.41
L858R/T790M0.29
Del190.17
L858R0.26
Wild-Type (WT)1.9
Data from biochemical assays.[1]

Experimental Protocols

Detailed Methodology for the Purification of EGFR-L858R/T790M/C797S–this compound Complex

The kinase domain of human EGFR (residues 695–1022) containing the L858R/T790M/C797S mutations was expressed in Sf9 insect cells.[1] The purification protocol involved the following key steps:

  • Expression: The EGFR construct, including His- and GST-tags, was expressed in Sf9 cells.[1]

  • Cell Lysis: The cells were harvested and lysed to release the recombinant protein.

  • Initial Affinity Chromatography: The lysate was subjected to Ni-NTA affinity chromatography followed by GST affinity chromatography to capture the tagged EGFR.[1][2]

  • Tag Cleavage: The His- and GST-tags were removed by cleavage with TEV protease.[1][2]

  • Phosphatase Treatment: The protein was treated with Lambda Protein Phosphatase.[1][2]

  • Secondary Affinity Chromatography: The sample was passed through Ni-NTA and GST affinity columns again to remove the cleaved tags and any remaining uncleaved protein.[1][2]

  • Size-Exclusion Chromatography: A final polishing step was performed using size-exclusion chromatography to obtain a highly pure and homogenous complex.[1][2]

  • Concentration and Storage: The purified protein was concentrated and stored at -80°C.[1][2]

Visualizations

EGFR_Signaling_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway.

Purification_Workflow Start Expression in Sf9 Cells Lysis Cell Lysis Start->Lysis Ni_Affinity1 Ni-NTA Affinity Chromatography Lysis->Ni_Affinity1 GST_Affinity1 GST Affinity Chromatography Ni_Affinity1->GST_Affinity1 Cleavage TEV Protease Cleavage & Lambda Phosphatase GST_Affinity1->Cleavage Ni_Affinity2 Ni-NTA Affinity (Tag Removal) Cleavage->Ni_Affinity2 GST_Affinity2 GST Affinity (Tag Removal) Ni_Affinity2->GST_Affinity2 SEC Size-Exclusion Chromatography GST_Affinity2->SEC End Pure EGFR-CH7233163 Complex SEC->End

Caption: EGFR-CH7233163 Purification Workflow.

Troubleshooting_Tree Start Purification Problem Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Aggregation Aggregation? Start->Aggregation Check_Lysis Optimize Cell Lysis Low_Yield->Check_Lysis Yes Check_Binding Optimize Affinity Binding Low_Yield->Check_Binding Yes Check_Cleavage Optimize Tag Cleavage Low_Yield->Check_Cleavage Yes Increase_Washes Increase Wash Steps Low_Purity->Increase_Washes Yes Add_SEC Add Size-Exclusion Step Low_Purity->Add_SEC Yes Add_Inhibitors Add Protease Inhibitors Low_Purity->Add_Inhibitors Yes Optimize_Buffer Optimize Buffer (pH, additives) Aggregation->Optimize_Buffer Yes Check_Concentration Adjust Protein Concentration Aggregation->Check_Concentration Yes Aliquot Aliquot and Store at -80°C Aggregation->Aliquot Yes

Caption: Purification Troubleshooting Logic.

References

CH7233163 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using CH7233163, a potent and selective inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to ensure the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-covalent, ATP-competitive inhibitor of EGFR tyrosine kinase.[1][2][3] It is particularly effective against EGFR mutations that confer resistance to other inhibitors like osimertinib, such as the Del19/T790M/C797S triple mutation.[4][5] By binding to the ATP pocket of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inhibiting tumor cell proliferation and survival.[6][7][8]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at a concentration of up to 100 mg/mL (149.32 mM).[1][3][9] It is insoluble in water and ethanol.[1] For stock solutions, it is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[3][9]

  • Powder: Store at -20°C for up to 3 years.[9][10]

  • In Solvent (DMSO): Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[9]

Q3: Which cell lines are appropriate positive and negative controls for my experiments?

A3:

  • Positive Controls: Cell lines expressing EGFR mutations that are sensitive to this compound are ideal positive controls. A commonly used model is NIH3T3 cells engineered to express the EGFR Del19/T790M/C797S or L858R/T790M/C797S mutations.[3][6][11] Other cell lines with activating EGFR mutations like NCI-H1975 (L858R/T790M) and HCC827 (Del19) can also be used.[4]

  • Negative Controls: A cell line expressing wild-type EGFR, such as A431, is a suitable negative control to demonstrate the selectivity of this compound for mutant EGFR over the wild-type form.[4][12]

Q4: What are the key downstream signaling molecules I should probe for in a Western blot analysis?

A4: To confirm the on-target activity of this compound, you should assess the phosphorylation status of EGFR itself (p-EGFR) and key nodes in its downstream pathways. Recommended targets include p-AKT and p-ERK1/2.[6] You should always compare the levels of the phosphorylated proteins to the total protein levels (total EGFR, total AKT, and total ERK1/2) to ensure that changes are due to inhibition of signaling and not protein degradation.[6]

Troubleshooting Guide

Issue 1: I am having trouble dissolving this compound.

  • Question: My this compound is not fully dissolving in DMSO, or it is precipitating out of solution. What should I do?

  • Answer:

    • Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous (moisture-free) DMSO, as the compound's solubility can be significantly impacted by absorbed moisture.[3][9]

    • Gentle Warming and Sonication: To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[1]

    • Check Concentration: Confirm that you are not exceeding the maximum solubility of 100 mg/mL in DMSO.[1][9]

    • Storage of Stock Solution: Once dissolved, aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles, which can affect stability and solubility.[9]

Issue 2: My in vitro cell-based assay shows high variability or no effect.

  • Question: I am not observing the expected anti-proliferative effect of this compound on my mutant EGFR cell line. What could be the problem?

  • Answer:

    • Cell Line Authentication: Verify the identity and mutation status of your cell line. Ensure the cells have not been passaged too many times, which can lead to genetic drift.[4]

    • Vehicle Control: Always include a DMSO-only vehicle control at the same final concentration used in your drug treatments. High concentrations of DMSO can be toxic to cells.

    • Drug Concentration and Incubation Time: Re-evaluate your dose-response curve and treatment duration. For proliferation assays, an incubation period of 4 to 7 days is often required.[3] The IC50 for Del19/T790M/C797S_NIH3T3 cells is approximately 20 nmol/L.[1][3]

    • Assay Method: Ensure your cell viability assay (e.g., CellTiter-Glo) is appropriate for your cell line and experimental conditions.[3]

Issue 3: Western blot results are inconsistent for p-EGFR.

  • Question: I am seeing inconsistent levels of EGFR phosphorylation after treatment with this compound. How can I improve my results?

  • Answer:

    • Treatment Time: The inhibition of EGFR phosphorylation can be rapid. A time-course experiment is recommended. Significant inhibition of p-EGFR has been observed as early as 0.5 hours and sustained for up to 24 hours.[6][13] A 6-hour incubation is a common time point for analysis.[6]

    • Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins during sample preparation.

    • Loading Controls: Use total EGFR as a specific loading control in addition to a housekeeping protein like GAPDH or β-actin to confirm that equal amounts of protein are loaded.

    • Antibody Validation: Ensure your primary antibodies for both phosphorylated and total EGFR are validated for the species and application.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound against various EGFR mutants.

Target Enzyme/Cell Line Assay Type IC50 (nmol/L) Reference(s)
EGFR-Del19/T790M/C797S Biochemical (TR-FRET) 0.28 [4][7]
Del19/T790M/C797S_NIH3T3 Cell Proliferation 20 [1][3][4]
EGFR-L858R/T790M/C797S Biochemical (TR-FRET) 0.81 [14]
L858R/T790M/C797S_NIH3T3 Cell Proliferation 20 [6]
EGFR WT Biochemical (TR-FRET) 180 [12]

| A431 (EGFR WT) | Cell Proliferation | 1200 |[4] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice.

Parameter Value Dosing Reference(s)
Half-life (t½) 6 hours 10 mg/kg, oral [4][12]
Area Under the Curve (AUClast) 3,390 h/ng/mL 10 mg/kg, oral [4][12]

| Mean Plasma Level at 24h | 43 nmol/L | 10 mg/kg, oral |[4][12] |

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol describes how to measure the anti-proliferative activity of this compound using a luminescent cell viability assay.

  • Cell Seeding: Seed NIH3T3 cells expressing the EGFR mutant of interest (e.g., Del19/T790M/C797S) in a 96-well plate at a density optimized for a 4-7 day growth period.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Then, dilute these stocks into the appropriate cell culture medium to achieve the final desired concentrations. Include a DMSO-only vehicle control.

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the serial dilutions of this compound.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 7 days.[3]

  • Viability Measurement: On the final day, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.[3]

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of viable cells against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for EGFR Pathway Inhibition

This protocol details the analysis of protein phosphorylation following this compound treatment.

  • Cell Culture and Treatment: Plate Del19/T790M/C797S_NIH3T3 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 10, 100, 1000 nM) or a DMSO vehicle control for a specified time (e.g., 6 hours).[6]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK1/2, and total ERK1/2 overnight at 4°C.[6]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits ATP ATP ATP->EGFR Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Mechanism of action of this compound on the EGFR signaling pathway.

Experimental_Workflow cluster_analysis Analysis start Start: Culture Mutant EGFR-Expressing Cells prep Prepare Serial Dilutions of this compound in Media start->prep treat Treat Cells with this compound and Vehicle Control prep->treat incubate Incubate for Specified Duration (e.g., 6h for WB, 72h for Viability) treat->incubate wb Western Blot: - Lyse cells - Quantify protein - Run Gel & Transfer - Probe for p-EGFR, p-AKT, etc. incubate->wb via Cell Viability Assay: - Add Reagent (e.g., CellTiter-Glo) - Measure Signal (Luminescence) incubate->via data Data Analysis: - Normalize bands to loading control - Calculate IC50 values wb->data via->data end End: Conclusion data->end

Caption: General experimental workflow for in vitro testing of this compound.

Troubleshooting_Guide start Issue: No or Weak Inhibition in Cell Viability Assay q1 Is the correct cell line (with target mutation) being used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No. Action: Obtain and validate the correct cell line. q1->a1_no No q2 Was the compound dissolved properly in fresh, anhydrous DMSO? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No. Action: Prepare fresh stock solution following best practices. q2->a2_no No q3 Is the incubation time sufficient (e.g., 72h+)? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No. Action: Increase incubation duration and repeat experiment. q3->a3_no No q4 Are the drug concentrations in the appropriate range (e.g., around 20 nM)? a3_yes->q4 a4_yes Yes q4->a4_yes Yes a4_no No. Action: Adjust concentration range to bracket the expected IC50. q4->a4_no No end Potential Issue: Assay sensitivity, cell passage number, or other confounding factors. Further investigation needed. a4_yes->end

Caption: A logical troubleshooting guide for cell viability assay issues.

References

Impact of serum concentration on CH7233163 efficacy in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CH7233163 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a noncovalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5] It is particularly potent against EGFR mutations that confer resistance to other EGFR inhibitors like osimertinib, including the Del19/T790M/C797S mutation.[2][5][6] By binding to the ATP-binding pocket of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for tumor cell proliferation and survival.[3]

Q2: I am observing a higher IC50 value for this compound in my cell-based assays compared to published biochemical assay data. What could be the reason?

A2: A discrepancy between biochemical and cell-based assay IC50 values is common. Several factors can contribute to this:

  • Cellular permeability: The compound needs to cross the cell membrane to reach its intracellular target.

  • Presence of high intracellular ATP concentrations: this compound is an ATP-competitive inhibitor, and high intracellular ATP levels can compete for binding to EGFR, requiring higher concentrations of the inhibitor to achieve the same effect.[6]

  • Drug efflux pumps: Cancer cells can express efflux pumps that actively remove the compound from the cell.

  • Serum protein binding: Components in the fetal bovine serum (FBS) or other sera used in cell culture media can bind to small molecule inhibitors, reducing the free concentration of the drug available to interact with the target cells.

Q3: How does serum concentration in the culture medium potentially affect the efficacy of this compound?

A3: Serum contains various proteins, such as albumin, that can non-specifically bind to small molecules like this compound.[7] This binding is reversible, but at any given time, a fraction of the drug will be sequestered by these proteins, reducing the effective concentration of the free drug that can enter the cells and inhibit EGFR. This can lead to an apparent decrease in potency (a higher IC50 value) in assays conducted with higher serum concentrations.

Q4: What are the key downstream signaling pathways affected by this compound?

A4: By inhibiting EGFR phosphorylation, this compound primarily affects the following downstream pathways:

  • RAS-RAF-MEK-ERK (MAPK) pathway: This pathway is critical for cell proliferation, differentiation, and survival.[3]

  • PI3K-AKT-mTOR pathway: This pathway plays a central role in regulating cell growth, survival, and metabolism.[3]

Q5: What cell lines are suitable for testing the efficacy of this compound?

A5: Cell lines harboring EGFR mutations that this compound is designed to target are most appropriate. For example, NIH3T3 cells engineered to express the EGFR-Del19/T790M/C797S or L858R/T790M/C797S mutations are suitable models.[6][8] Human non-small cell lung cancer (NSCLC) cell lines with these specific resistance mutations would also be highly relevant.

Troubleshooting Guide: Impact of Serum Concentration on this compound Efficacy

This guide addresses the specific issue of observing variable or lower-than-expected potency of this compound in cell-based assays, potentially due to serum concentration.

Problem: Inconsistent IC50 values or reduced efficacy of this compound in cell viability assays.
Hypothesis: The concentration of serum in the cell culture medium is binding to this compound, reducing its bioavailable concentration and leading to an apparent decrease in efficacy.

Troubleshooting Workflow

G start Start: Inconsistent this compound IC50 check_params Verify standard assay parameters (cell density, incubation time, etc.) start->check_params params_ok Parameters are consistent check_params->params_ok params_ok->check_params No, correct and repeat serum_exp Design experiment to test serum concentration effect params_ok->serum_exp Yes run_assay Perform cell viability assay with varying serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS) serum_exp->run_assay analyze_data Calculate IC50 at each serum concentration run_assay->analyze_data ic50_shift Does IC50 increase with higher serum concentration? analyze_data->ic50_shift confirm_binding Conclusion: Serum protein binding is likely affecting efficacy. Standardize serum concentration for all future experiments. ic50_shift->confirm_binding Yes other_factors Investigate other factors: - Compound stability - Cell line integrity - Assay interference ic50_shift->other_factors No

Caption: Troubleshooting workflow for investigating inconsistent this compound efficacy.

Experimental Protocol to Test the Impact of Serum Concentration

This protocol details how to systematically evaluate the effect of varying serum concentrations on the in vitro efficacy of this compound.

1. Cell Seeding:

  • Culture your chosen EGFR-mutant cell line (e.g., NIH3T3-Del19/T790M/C797S) in their standard growth medium (e.g., DMEM + 10% FBS).

  • Trypsinize and resuspend the cells in a basal medium without serum.

  • Seed the cells into 96-well plates at a pre-determined optimal density in a medium containing the lowest serum concentration to be tested (e.g., 0.5% FBS) to allow for cell attachment.

  • Incubate for 24 hours.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Create a serial dilution series of this compound in a basal medium.

  • Prepare four sets of treatment media, each containing the this compound serial dilutions in a basal medium supplemented with different final concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%).

  • Remove the seeding medium from the 96-well plates and add the treatment media.

  • Incubate for 72 hours.

3. Cell Viability Assay (e.g., CellTiter-Glo®):

  • Equilibrate the plates and reagents to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data to the vehicle control (DMSO) for each serum concentration.

  • Plot the dose-response curves for each serum concentration using graphing software (e.g., GraphPad Prism).

  • Calculate the IC50 value for this compound at each tested serum concentration.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound at Different Serum Concentrations

Serum Concentration (%)IC50 (nM)
0.515
2.045
5.0120
10.0250
Experimental Protocol: Western Blot Analysis of EGFR Pathway Inhibition

This protocol can be used to confirm that the observed effect on cell viability is due to the modulation of the EGFR signaling pathway.

1. Cell Treatment:

  • Seed cells in 6-well plates and allow them to attach.

  • Starve the cells in a serum-free medium for 12-24 hours.

  • Treat the cells with a fixed concentration of this compound (e.g., 100 nM) in media containing different serum concentrations (e.g., 0.5%, 2%, 5%, 10%) for 2-4 hours.

  • Include a vehicle control for each serum condition.

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes before harvesting.

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Quantify protein concentration using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[10]

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

    • Phospho-EGFR (Tyr1068)

    • Total EGFR

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • A loading control (e.g., β-actin or GAPDH)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.[9][10]

Visualization of Key Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K-AKT Pathway cluster_ras RAS-RAF-MEK-ERK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR

Caption: EGFR signaling pathways inhibited by this compound.

References

Validation & Comparative

A Preclinical Head-to-Head: CH7233163 Shows Promise in Overcoming Osimertinib Resistance in C797S-Mutant NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the challenge of acquired resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC), the emergence of novel therapeutic agents offers a beacon of hope. This guide provides a detailed comparison of CH7233163 and osimertinib, with a focus on their activity against the formidable C797S resistance mutation.

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with EGFR-mutant NSCLC, including those with the T790M resistance mutation. However, the emergence of the tertiary C797S mutation renders osimertinib ineffective, as it prevents the covalent bond formation essential for its inhibitory action.[1][2][3] this compound, a novel, non-covalent, ATP-competitive EGFR inhibitor, has demonstrated potent preclinical activity against EGFR triple-mutant NSCLC, including the Del19/T790M/C797S and L858R/T790M/C797S variants that are resistant to osimertinib.[4][5][6][7]

This guide synthesizes the available preclinical data to offer a direct comparison of these two compounds, detailing their mechanisms of action, inhibitory activities, and in vivo efficacy, supported by experimental data and methodologies.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data comparing the activity of this compound and osimertinib against various EGFR mutations.

Table 1: In Vitro Inhibitory Activity (IC50, nM)
EGFR MutantThis compoundOsimertinibEAI045 (Allosteric Inhibitor)
Biochemical Assay
Del19/T790M/C797S0.28>1000>1000
L858R/T790M/C797S0.25Not ReportedNot Reported
Cell Viability Assay
Del19/T790M/C797S (NIH3T3 cells)45Not ReportedNot Reported
L858R/T790M/C797S (NIH3T3 cells)45Not ReportedNot Reported

Data sourced from Kashima et al., 2020.[4]

Table 2: In Vivo Efficacy in Xenograft Models
Xenograft ModelCompound & DoseOutcome
Del19/T790M/C797S (NIH3T3 cells)This compound (100 mg/kg)Significant tumor regression.
NCI-H1975 (L858R/T790M)This compoundPotent tumor growth inhibition, similar to osimertinib.
HCC827 (Del19)This compoundPotent tumor growth inhibition, similar to osimertinib.

Data sourced from Kashima et al., 2020 and other supporting preclinical studies.[4][6][8]

Mechanism of Action and Signaling Pathway

Osimertinib's mechanism relies on forming a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[1][3] The C797S mutation substitutes this cysteine with a serine, sterically hindering the covalent bond formation and leading to resistance.[1][2] In contrast, this compound is a non-covalent, ATP-competitive inhibitor that circumvents this resistance mechanism.[4][5][7][9] Crystal structure analysis has shown that this compound utilizes multiple interactions with the αC-helix-in conformation of the EGFR kinase to achieve its potent inhibitory activity and selectivity for mutant forms over wild-type EGFR.[4][5][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_inhibitors Inhibitors EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds Osimertinib Osimertinib Osimertinib->EGFR Covalent bond at C797 (Blocked by C797S) This compound This compound This compound->EGFR Non-covalent ATP-competitive (Effective against C797S)

EGFR signaling pathway and inhibitor mechanisms.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the comparative data.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assays

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the compounds against the enzymatic activity of various EGFR mutants. The protocol involves incubating the recombinant EGFR kinase domain with the test compound and a peptide substrate in the presence of ATP. The level of substrate phosphorylation is then quantified using a TR-FRET detection system, where a europium-labeled anti-phosphopeptide antibody serves as the donor and an APC-labeled streptavidin as the acceptor. The intensity of the FRET signal is proportional to the kinase activity, allowing for the calculation of IC50 values.

Cell Viability Assay

To assess the anti-proliferative effects of this compound and osimertinib, NIH3T3 cells engineered to express different EGFR mutations were used. These cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability was then measured using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 values were calculated from the resulting dose-response curves.

Western Blotting

Western blotting was employed to confirm the inhibition of EGFR signaling pathways. Cells treated with the inhibitors were lysed, and the protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream signaling proteins like phosphorylated AKT (p-AKT) and total AKT. Following incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.

Mouse Xenograft Study

To evaluate in vivo efficacy, immunodeficient mice were subcutaneously implanted with human NSCLC cell lines (e.g., NCI-H1975, HCC827) or NIH3T3 cells expressing the EGFR Del19/T790M/C797S mutation.[8] Once tumors reached a palpable size, the mice were randomized into treatment and vehicle control groups. The compounds were administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed, and the percentage of tumor growth inhibition was calculated.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (TR-FRET) Cell_based Cell-Based Assays (Viability, Western Blot) Biochemical->Cell_based Determine IC50 & Pathway Inhibition Xenograft Mouse Xenograft Models Cell_based->Xenograft Promising candidates advance Efficacy Tumor Growth Inhibition Assessment Xenograft->Efficacy Evaluate in vivo efficacy Result Preclinical Candidate Efficacy->Result Start Compound Synthesis (this compound) Start->Biochemical Target Target Identification (Osimertinib-Resistant EGFR C797S Mutant) Target->Biochemical

Preclinical evaluation workflow for novel EGFR inhibitors.

Conclusion

The preclinical data strongly suggest that this compound is a potent inhibitor of osimertinib-resistant EGFR mutations, particularly the C797S variant.[4][5][6][7] Its distinct non-covalent, ATP-competitive mechanism of action allows it to effectively target the EGFR kinase even in the presence of the C797S mutation that confers resistance to osimertinib.[4][7][9] The in vitro and in vivo studies demonstrate significant anti-tumor activity against NSCLC models harboring these challenging mutations. While further clinical investigation is necessary to establish its safety and efficacy in patients, this compound represents a promising therapeutic strategy for overcoming acquired resistance to third-generation EGFR TKIs in NSCLC. Several fourth-generation EGFR-TKIs targeting the C797S mutation are currently in development.[10]

References

Comparative Efficacy of CH7233163 and Other Fourth-Generation EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, with a significant focus on overcoming resistance to existing treatments. The emergence of fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) offers new hope for patients who have developed resistance to third-generation inhibitors like osimertinib, primarily through the C797S mutation. This guide provides a comparative analysis of the efficacy of a promising fourth-generation EGFR TKI, CH7233163, alongside other notable fourth-generation inhibitors, supported by available preclinical data.

Introduction to Fourth-Generation EGFR TKIs

First and second-generation EGFR TKIs have demonstrated significant efficacy in NSCLC patients with activating EGFR mutations.[1] However, the development of the T790M resistance mutation limited their long-term effectiveness. Third-generation TKIs, such as osimertinib, were designed to overcome this resistance mechanism but are susceptible to the development of further mutations, most commonly the C797S mutation, which abrogates the covalent binding of these drugs.[1] Fourth-generation EGFR TKIs are being developed to specifically target these resistant mutations, particularly the EGFR triple mutation (e.g., Del19/T790M/C797S or L858R/T790M/C797S).[1] These next-generation inhibitors are largely categorized as either ATP-competitive or allosteric inhibitors.

This compound is a potent, non-covalent, ATP-competitive fourth-generation EGFR TKI that has shown significant activity against the EGFR-Del19/T790M/C797S triple mutation.[2][3][4] This guide will compare its efficacy with other prominent fourth-generation TKIs, including BLU-945, TQB-3804, BDTX-1535, and BBT-207, based on publicly available preclinical data.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo efficacy data for this compound and other fourth-generation EGFR TKIs. It is important to note that the data are compiled from different studies and direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Inhibitory Activity (IC50, nM)
CompoundEGFR Del19/T790M/C797SEGFR L858R/T790M/C797SOther EGFR MutantsWild-Type EGFRReference
This compound 0.28-Del19/T790M, L858R/T790M, Del19, L858R (potent inhibition)High selectivity over WT[2][5]
BLU-945 4.0 (in Ba/F3 cells)3.2 (in Ba/F3 cells)L858R/T790M (0.4)683
TQB-3804 0.460.13L858R/T790M1.07
BBT-207 5 (DTC)8 (LTC)D (6), L (11), DT (4), LT (4), DC (1), LC (16)184

D: Del19, L: L858R, T: T790M, C: C797S. Data for BLU-945 and BBT-207 are from Ba/F3 cell viability assays, while data for this compound and TQB-3804 are from biochemical assays, unless otherwise specified.

Table 2: In Vivo Efficacy in Xenograft Models
CompoundAnimal ModelDosingOutcomeReference
This compound Del19/T790M/C797S NIH3T3 xenograft mice100 mg/kg, dailyPotent tumor regression[2][3]
BLU-945 NCI-H1975 xenografts100 mg/kg, BIDTumor regression
BDTX-1535 Osimertinib-resistant PDX and NSCLC tumor models-Deep and long-lasting tumor shrinkage

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are generalized methodologies for key experiments cited in the evaluation of these EGFR TKIs.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.

  • Reagents : Recombinant human EGFR protein (wild-type or mutant), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compound.

  • Procedure :

    • The EGFR kinase is incubated with various concentrations of the test compound in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The amount of phosphorylated substrate is quantified using methods such as time-resolved fluorescence resonance energy transfer (TR-FRET) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells harboring specific EGFR mutations.

  • Cell Lines : Ba/F3 cells engineered to express specific EGFR mutations or human NSCLC cell lines (e.g., NCI-H1975).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compound.

    • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis : The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Xenograft Model

This animal model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure :

    • Human NSCLC cells or engineered cells expressing specific EGFR mutations are subcutaneously injected into the flanks of the mice.

    • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compound is administered orally or via another appropriate route at a specified dose and schedule.

    • Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis : Tumor growth inhibition (TGI) or tumor regression is calculated by comparing the tumor volumes in the treated groups to the control group.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the EGFR signaling pathway and the mechanism by which fourth-generation EGFR TKIs overcome resistance.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Conclusion

This compound has demonstrated potent and selective inhibitory activity against the clinically significant EGFR-Del19/T790M/C797S triple mutation in preclinical models.[2][3][4][5] The available data suggests that it is a promising candidate for patients who have developed resistance to osimertinib. While direct comparative studies are limited, the in vitro and in vivo data for other fourth-generation EGFR TKIs such as BLU-945, TQB-3804, and BBT-207 also show significant promise in targeting C797S-mediated resistance. The choice of a particular fourth-generation TKI for clinical development and, eventually, for patient treatment will likely depend on a comprehensive evaluation of their efficacy against a broader range of EGFR mutations, their safety profiles, and their pharmacokinetic properties. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy of these novel agents.

References

In Vitro Showdown: A Comparative Analysis of Fourth-Generation EGFR Inhibitors CH7233163 and BI-4020

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two potent fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): CH7233163 and BI-4020. This analysis is supported by experimental data on their mechanisms of action, inhibitory activities, and cellular effects.

Both this compound and BI-4020 have emerged as promising candidates to overcome resistance to third-generation EGFR TKIs like osimertinib, particularly the challenging C797S mutation in non-small cell lung cancer (NSCLC).[1] This guide synthesizes available in vitro data to facilitate a direct comparison of their performance.

Mechanism of Action: A Shared Strategy Against Resistance

This compound and BI-4020 are both non-covalent, ATP-competitive inhibitors targeting EGFR.[2][3][4][5] Their design allows them to effectively bind to the ATP-binding pocket of EGFR, even in the presence of mutations that confer resistance to earlier generations of TKIs.

This compound has been shown to be a potent inhibitor of various EGFR mutants, including the osimertinib-resistant Del19/T790M/C797S and L858R/T790M/C797S triple mutations.[2][6] Similarly, BI-4020, a macrocyclic TKI, demonstrates strong inhibitory activity against the EGFR del19/T790M/C797S triple mutant, as well as double and single EGFR mutations, while showing less activity against wild-type (wt) EGFR.[7][8]

cluster_0 EGFR Signaling Pathway Ligand Ligand EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation ADP ADP EGFR->ADP Downstream Signaling Downstream Signaling P->Downstream Signaling Activates ATP ATP ATP->EGFR This compound / BI-4020 This compound / BI-4020 This compound / BI-4020->EGFR Competes with ATP for binding

Caption: Simplified EGFR signaling pathway and inhibitor action.

Quantitative In Vitro Performance: A Head-to-Head Comparison

The following tables summarize the available in vitro inhibitory activities of this compound and BI-4020 against various EGFR mutants.

Table 1: Biochemical Inhibitory Activity (IC50)
CompoundEGFR MutantIC50 (nmol/L)
This compound Del19/T790M/C797S0.28[9][10]
L858R/T790M/C797S0.25[6]
Del19/T790M0.17 - 0.41[6]
L858R/T790M0.17 - 0.41[6]
Del190.17 - 0.41[6]
L858R0.17 - 0.41[6]
BI-4020 p-EGFR del19/T790M/C797S0.6[8][11]
Table 2: Cellular Anti-Proliferative and Inhibitory Activity (IC50)
CompoundCell Line / TargetIC50 (nM)
This compound Del19/T790M/C797S_NIH3T320[12]
BI-4020 BaF3 (EGFR del19/T790M/C797S)0.2[7][8][13]
BaF3 (EGFR del19/T790M)1[7][8]
BaF3 (EGFR del19)1[7][8]
BaF3 (EGFR wt)190[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assay

This assay is utilized to determine the direct inhibitory effect of the compounds on the kinase activity of various EGFR mutants.

cluster_workflow TR-FRET Biochemical Assay Workflow A Recombinant EGFR mutant enzyme D Incubation A->D B Test Compound (this compound or BI-4020) B->D C ATP and Biotinylated Substrate C->D E Addition of Detection Reagents (Eu-labeled anti-phospho-peptide Ab & Streptavidin-allophycocyanin) D->E F TR-FRET Signal Measurement E->F

Caption: Workflow for a TR-FRET-based EGFR kinase assay.

Protocol:

  • Recombinant EGFR mutant enzymes are incubated with varying concentrations of the test compound (this compound or BI-4020).

  • The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.

  • Following incubation to allow for substrate phosphorylation, the reaction is stopped.

  • Detection reagents, including a Europium (Eu)-labeled anti-phospho-peptide antibody and Streptavidin-Allophycocyanin (SA-APC), are added.

  • The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.

  • The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate, and the IC50 value is calculated from the dose-response curve.

Cell Viability/Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cells harboring specific EGFR mutations.

Protocol:

  • Cells engineered to express specific EGFR mutations (e.g., BaF3 or NIH3T3 cells) are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of this compound or BI-4020.

  • After a defined incubation period (e.g., 72 hours), a reagent to assess cell viability (such as CellTiter-Glo®) is added.

  • The luminescence or absorbance is measured, which correlates with the number of viable cells.

  • The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the resulting dose-response curves.

Western Blotting for EGFR Phosphorylation

This technique is used to confirm the inhibition of EGFR signaling within the cell.

Protocol:

  • Cells expressing the target EGFR mutant are treated with the inhibitor for a specified time.

  • The cells are lysed to extract total protein.

  • Protein concentrations are determined to ensure equal loading.

  • The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

  • Following incubation with appropriate secondary antibodies, the protein bands are visualized using a detection system.

  • The intensity of the p-EGFR band relative to the total EGFR band indicates the degree of inhibition of EGFR phosphorylation.

References

CH7233163: An In Vivo Antitumor Efficacy Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the in vivo antitumor activity of CH7233163, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other relevant EGFR inhibitors, supported by experimental data.

Executive Summary

This compound has demonstrated significant in vivo antitumor efficacy, particularly in non-small cell lung cancer (NSCLC) models harboring EGFR mutations that are resistant to previous generations of TKIs. As a noncovalent, ATP-competitive inhibitor, it shows high potency against the osimertinib-resistant EGFR Del19/T790M/C797S triple mutation.[1][2] This guide summarizes key in vivo studies, presents comparative data in a clear, tabular format, details the experimental protocols used in these studies, and provides visual representations of the relevant signaling pathway and experimental workflow.

Comparative In Vivo Antitumor Activity

The in vivo efficacy of this compound has been primarily evaluated in xenograft mouse models, demonstrating its ability to induce tumor regression in cancers with various EGFR mutations. A key study by Kashima et al. provides a direct comparison with osimertinib.[1] While direct head-to-head in vivo comparisons with other fourth-generation inhibitors like BI-4020 and BLU-945 are not extensively published, this guide presents available data from separate studies to offer an indirect comparison.

Table 1: In Vivo Efficacy of this compound in a Del19/T790M/C797S_NIH3T3 Xenograft Model[1]
Treatment GroupDose (mg/kg, oral, once daily)Mean Tumor Volume Change (%)Body Weight Change (%)
Vehicle-Tumor GrowthNo significant change
This compound10Significant ReductionNo significant change
This compound30Significant ReductionNo significant change
This compound100Potent RegressionNo significant change
Table 2: Comparative In Vivo Efficacy of this compound and Osimertinib in EGFR-Mutant Xenograft Models[1][3]
Xenograft Model (Cell Line)EGFR MutationCompoundDose (mg/kg, oral, once daily)Antitumor Activity
Del19/T790M/C797S_NIH3T3Del19/T790M/C797SThis compound10, 30, 100Significant tumor growth inhibition and regression
NCI-H1975L858R/T790MThis compoundNot specified in snippetPotent tumor growth inhibition, similar to osimertinib
NCI-H1975L858R/T790MOsimertinibNot specified in snippetPotent tumor growth inhibition
HCC827Del19This compoundNot specified in snippetPotent tumor growth inhibition, similar to osimertinib
HCC827Del19OsimertinibNot specified in snippetPotent tumor growth inhibition
Table 3: Indirect Comparison of In Vivo Efficacy with Other Next-Generation EGFR TKIs
Xenograft ModelEGFR MutationCompoundDose (mg/kg)Antitumor ActivityReference
Ba/F3 CDXex19del/T790M/C797SBLU-945Not specified in snippetSignificant tumor regression[3]
PDXTriple-mutant EGFRBLU-945Not specified in snippetRobust antitumor activity[3]

Note: This is an indirect comparison as the studies were not conducted head-to-head. Experimental conditions may vary.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Xenograft Mouse Studies (Kashima et al., 2020)[1]
  • Cell Lines and Culture:

    • NIH3T3 cells were engineered to express the EGFR Del19/T790M/C797S mutation.

    • Human NSCLC cell lines NCI-H1975 (EGFR L858R/T790M) and HCC827 (EGFR Del19) were also utilized.

  • Animal Models:

    • Female BALB/c nude mice were used for the xenograft studies.

  • Tumor Implantation:

    • Cells were subcutaneously injected into the flank of the mice.

  • Drug Administration:

    • This compound and osimertinib were administered orally once daily.

  • Assessment of Antitumor Activity:

    • Tumor volume was measured regularly using calipers.

    • Body weight was monitored as an indicator of toxicity.

    • At the end of the study, tumors were excised for further analysis, including Western blotting to assess EGFR phosphorylation.

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

This compound acts as an ATP-competitive inhibitor of mutant EGFR.[1][2] By blocking the kinase activity of EGFR, it inhibits the downstream signaling pathways that drive tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Activation ADP ADP RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation This compound This compound This compound->EGFR ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Workflow

The following diagram outlines the typical workflow for evaluating the antitumor activity of this compound in a xenograft mouse model.

In_Vivo_Workflow Cell_Culture 1. Cell Line Culture (e.g., Del19/T790M/C797S_NIH3T3) Implantation 2. Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Administration (Vehicle, this compound, Osimertinib) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Analysis 7. Endpoint Analysis (Tumor Excision, Western Blot) Monitoring->Analysis

References

A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Study of CH7233163 and Other ATP-Competitive EGFR Inhibitors

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, with a focus on overcoming resistance to existing treatments. This compound is a novel, noncovalent ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) that has demonstrated significant potency against resistance mutations, particularly the osimertinib-resistant EGFR Del19/T790M/C797S mutation. This guide provides a head-to-head comparison of this compound with other key ATP-competitive EGFR inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their evaluation of these compounds.

Mechanism of Action and Signaling Pathway

This compound, like other ATP-competitive inhibitors, functions by binding to the ATP-binding pocket of the EGFR kinase domain. This action prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. The diagram below illustrates the EGFR signaling cascade and the point of intervention for ATP-competitive inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds EGFR->EGFR P P EGFR->P Phosphorylates ATP ATP ATP->EGFR Binds ADP ADP RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor ATP-Competitive Inhibitor (e.g., this compound) Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR Signaling Pathway and Inhibition.
Quantitative Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other ATP-competitive inhibitors against various EGFR mutations. Lower IC50 values indicate greater potency.

Table 1: Biochemical IC50 Values (nM) of EGFR Inhibitors

InhibitorEGFR del19/T790M/C797SEGFR L858R/T790M/C797SEGFR del19/T790MEGFR L858R/T790MEGFR wt
This compound 0.280.25--1200
Osimertinib >1000-513480-1865
Rociletinib --237-32547-4275
BI-4020 0.2-1-190
BLU-945 4.03.20.40.5683

Table 2: Cellular IC50 Values (nM) of EGFR Inhibitors in Engineered Cell Lines

InhibitorBa/F3 EGFR del19/T790M/C797SBa/F3 EGFR L858R/T790M/C797SNCI-H1975 (L858R/T790M)A431 (EGFR wt)
This compound 20 (NIH3T3)45 (NIH3T3)-1200
Osimertinib >1000>10005-
Rociletinib --23-
BI-4020 0.2--200
BLU-945 1561.1544

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of compounds on the enzymatic activity of purified EGFR kinase domains.

Representative Protocol (TR-FRET based):

  • Reagents and Materials:

    • Recombinant purified EGFR kinase domains (wild-type and various mutants).

    • ATP and a suitable peptide substrate.

    • TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and a fluorescently tagged acceptor).

    • Test compounds (this compound and others) serially diluted in DMSO.

    • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the EGFR kinase and peptide substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the TR-FRET detection reagents.

    • Incubate for a further period to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation and Phosphorylation Assays

Objective: To assess the potency of inhibitors in a cellular context by measuring their effect on cell viability and EGFR phosphorylation.

Representative Protocol (Cell Proliferation - MTS/CellTiter-Glo):

  • Cell Lines:

    • Engineered cell lines expressing specific EGFR mutations (e.g., Ba/F3, NIH3T3).

    • Human NSCLC cell lines with endogenous EGFR mutations (e.g., NCI-H1975).

    • Wild-type EGFR expressing cell lines (e.g., A431).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

    • Add a viability reagent (e.g., MTS or CellTiter-Glo) to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the number of viable cells.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls.

    • Calculate the IC50 values using non-linear regression analysis.

Representative Protocol (Western Blot for EGFR Phosphorylation):

  • Procedure:

    • Plate cells and allow them to grow to a suitable confluency.

    • Treat the cells with various concentrations of the inhibitors for a defined time (e.g., 6 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated EGFR (pEGFR) and total EGFR.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Image the blot to visualize the protein bands.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Representative Protocol (NSCLC Xenograft in Mice):

  • Animal Model:

    • Immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Procedure:

    • Subcutaneously inject NSCLC cells (e.g., NCI-H1975 or engineered NIH3T3 cells) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compounds (e.g., this compound) and vehicle control orally or via another appropriate route, typically once daily.

    • Monitor tumor volume and body weight regularly.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Assess the statistical significance of the observed anti-tumor effects.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of an EGFR inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Biochemical_Assay Biochemical Kinase Assay (TR-FRET, AlphaLISA) IC50_Biochem Determine Biochemical IC50 Biochemical_Assay->IC50_Biochem Cell_Proliferation Cell Proliferation Assay (MTS, CellTiter-Glo) IC50_Cell Determine Cellular IC50 Cell_Proliferation->IC50_Cell Western_Blot Western Blot for EGFR Phosphorylation Western_Blot->Cell_Proliferation Confirms Mechanism Xenograft_Model NSCLC Xenograft Model in Mice TGI Calculate Tumor Growth Inhibition (TGI) Xenograft_Model->TGI IC50_Biochem->Cell_Proliferation IC50_Cell->Xenograft_Model Informs Dose Selection

Caption: Preclinical Evaluation Workflow for EGFR Inhibitors.

This guide provides a comparative overview of this compound and other ATP-competitive EGFR inhibitors, offering valuable data and methodologies to support further research and development in the field of NSCLC therapeutics. The presented information highlights the potential of this compound as a potent agent against osimertinib-resistant EGFR mutations.

CH7233163 Demonstrates Potent and Broad Activity Against Osimertinib-Resistant EGFR Mutations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals the promising cross-resistance profile of CH7233163, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). In various EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, this compound shows significant potency, particularly against the challenging Del19/T790M/C797S triple mutation that confers resistance to the third-generation inhibitor, osimertinib.

This compound is a non-covalent, ATP-competitive inhibitor of the EGFR tyrosine kinase[1][2]. Preclinical studies highlight its efficacy in overcoming resistance mechanisms that limit the durability of current EGFR-targeted therapies. This guide provides a comparative overview of the cross-resistance profile of this compound against other widely used EGFR inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy in EGFR-Mutant Cell Lines

The inhibitory activity of this compound and other EGFR TKIs has been evaluated across a panel of NSCLC cell lines harboring various EGFR mutations. The data, summarized in the tables below, demonstrate the superior potency of this compound against cell lines with the osimertinib-resistant C797S mutation.

Inhibitory Concentration (IC50) Values in Biochemical Assays
EGFR MutantThis compound (nM)Osimertinib (nM)EAI-045 (nM)
Del19/T790M/C797S0.28[3][4][5]>1000[4]>1000[3][4][5]
L858R/T790M/C797S0.25[3]--
Del190.17[3]--
L858R0.41[3]11.44[6]19[7]
Del19/T790M0.23[3]--
L858R/T790M0.23[3]11.44[6]2[7]
Wild-Type (WT)1.8[4]493.8[6]1900[7]
Anti-proliferative Activity in Cell-Based Assays
Cell LineEGFR MutationThis compound IC50 (nM)Osimertinib IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)Afatinib IC50 (nM)
Del19/T790M/C797S_NIH3T3Del19/T790M/C797S20[2][4]----
L858R/T790M/C797S_NIH3T3L858R/T790M/C797S45[3]----
NCI-H1975L858R/T790M-5[1]>4000[8]>20000[9]57[1]
PC-9Del19-13[1]77.26[8]7[1]0.8[1]
HCC827Del19--13.06[8]--
H3255L858R--3[10]12[1]0.3[1]
A431Wild-Type1200[4]----

Table 2: Comparative anti-proliferative IC50 values of various EGFR inhibitors in different EGFR-mutant and wild-type cell lines. Values represent the concentration required to inhibit cell growth by 50%. A lower value indicates greater potency.

The data clearly indicates that this compound is highly potent against the Del19/T790M/C797S and L858R/T790M/C797S triple mutations, which are resistant to osimertinib and other earlier-generation TKIs[3][4][5]. Furthermore, this compound maintains potent activity against common activating mutations (Del19, L858R) and the T790M resistance mutation, while demonstrating significantly less activity against wild-type EGFR, suggesting a favorable therapeutic window[3][4].

Signaling Pathway and Experimental Workflow

The efficacy of this compound is rooted in its ability to inhibit the autophosphorylation of the EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways[11].

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits Autophosphorylation

EGFR Signaling Pathway and Inhibition by this compound.

The evaluation of this compound's cross-resistance profile involves a series of standardized preclinical experiments. The general workflow for these assessments is outlined below.

Experimental_Workflow start Start cell_culture Cell Culture (EGFR-Mutant Cell Lines) start->cell_culture drug_treatment Drug Treatment (Serial Dilutions of TKIs) cell_culture->drug_treatment xenograft_model In Vivo Xenograft Model cell_culture->xenograft_model viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) drug_treatment->viability_assay western_blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) drug_treatment->western_blot tumor_measurement Tumor Volume Measurement drug_treatment->tumor_measurement ic50_determination IC50 Determination viability_assay->ic50_determination end End ic50_determination->end western_blot->end xenograft_model->drug_treatment tumor_measurement->end

General Experimental Workflow for TKI Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: EGFR-mutant NSCLC cells are seeded in 96-well plates at a density of 3,000-8,000 cells per well and allowed to attach overnight[12].

  • Compound Treatment: Cells are treated with serial dilutions of this compound or other EGFR inhibitors for 72 hours[12].

  • MTT Reagent Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals[11].

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO)[11].

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.

  • Cell Treatment and Lysis: Cells are treated with the EGFR inhibitors for a specified time, then washed with ice-cold PBS and lysed with a lysis buffer containing phosphatase and protease inhibitors[13].

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay[13].

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane[14].

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK), followed by incubation with HRP-conjugated secondary antibodies[14].

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[13].

In Vivo Mouse Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Athymic nude mice are subcutaneously injected with EGFR-mutant NSCLC cells[15][16].

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³)[15].

  • Drug Administration: Mice are randomized into treatment groups and administered this compound or a vehicle control, typically via oral gavage, on a daily schedule[15].

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers[15].

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

References

Benchmarking CH7233163: A Comparative Analysis Against Covalent and Allosteric EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, driven by the emergence of resistance to existing treatments. The development of fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors aims to address the clinical challenge of resistance to third-generation inhibitors like osimertinib, often mediated by the C797S mutation. This guide provides a comprehensive comparison of CH7233163, a novel noncovalent fourth-generation EGFR inhibitor, against established covalent (second and third-generation) and allosteric EGFR inhibitors. The data presented is intended to offer an objective performance benchmark based on available preclinical evidence.

Introduction to EGFR Inhibitor Classes

EGFR tyrosine kinase inhibitors (TKIs) are a cornerstone of treatment for EGFR-mutated NSCLC. They can be broadly categorized based on their mechanism of action:

  • Covalent Inhibitors: These inhibitors, which include second-generation (e.g., afatinib) and third-generation (e.g., osimertinib) agents, form an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[1][2] This irreversible binding leads to sustained inhibition of EGFR signaling.[3] While highly effective, their efficacy can be compromised by mutations at the C797 residue, which prevents this covalent interaction.[3]

  • This compound (Noncovalent, ATP-Competitive): this compound is a fourth-generation, noncovalent, ATP-competitive inhibitor.[6][8] It is designed to potently inhibit EGFR harboring various mutations, including the challenging Del19/T790M/C797S and L858R/T790M/C797S triple mutations that confer resistance to osimertinib.[6][9] Its noncovalent binding mechanism circumvents the resistance conferred by the C797S mutation.[6]

Comparative Performance Data

Table 1: Biochemical Inhibitory Activity (IC50, nM)

InhibitorEGFR Del19/T790M/C797SEGFR L858R/T790M/C797SEGFR Del19/T790MEGFR L858R/T790MWild-Type EGFR
This compound 0.28[9]0.25[6]---
Osimertinib >1000[9]>1000[6]11.44[10]1[11]493.8[10]
EAI-045 >1000[9][12]>1000[6]-2-3[6][12]1900[6]

Data for Del19/T790M and L858R/T790M for this compound was not available in the reviewed sources.

Table 2: Cellular Antiproliferative Activity (IC50, nM)

InhibitorNIH3T3 cells with Del19/T790M/C797SNIH3T3 cells with L858R/T790M/C797S
This compound 20[6]45[6]
Osimertinib >10000[6]>10000[6]
EAI-045 >10000[6]>10000[6]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the EGFR signaling pathway, the distinct mechanisms of EGFR inhibition, and a typical experimental workflow for evaluating these inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression EGF EGF (Ligand) EGF->EGFR Binds

EGFR Signaling Pathway.

Inhibitor_Mechanisms cluster_EGFR EGFR_Kinase EGFR Kinase Domain ATP_Site ATP Binding Site Allosteric_Site Allosteric Site Cys797 Cys797 This compound This compound (Noncovalent) This compound->ATP_Site Binds reversibly Covalent_Inhibitor Covalent Inhibitor (e.g., Osimertinib) Covalent_Inhibitor->Cys797 Forms covalent bond Allosteric_Inhibitor Allosteric Inhibitor (e.g., EAI-045) Allosteric_Inhibitor->Allosteric_Site Binds

Mechanisms of EGFR Inhibition.

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Cell_Viability_Assay Cell-Based Viability Assay (e.g., CellTiter-Glo) Biochemical_Assay->Cell_Viability_Assay Validate cellular activity Data_Analysis Data Analysis (IC50/EC50 Determination) Biochemical_Assay->Data_Analysis Determine direct enzyme inhibition In_Vivo_Model In Vivo Xenograft Model (e.g., Mouse) Cell_Viability_Assay->In_Vivo_Model Assess in vivo efficacy Cell_Viability_Assay->Data_Analysis Determine cellular potency In_Vivo_Model->Data_Analysis Evaluate antitumor effect

References

Comparative Kinome Profiling of CH7233163: An EGFR Inhibitor Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinome profile of CH7233163, an epidermal growth factor receptor (EGFR) inhibitor, with a selection of established BRAF kinase inhibitors. While this compound is not a direct competitor to BRAF inhibitors due to its distinct primary target, this comparison offers valuable insights into its selectivity and potential off-target effects relative to other kinase inhibitors targeting the MAPK/ERK signaling pathway.

This compound is a potent, noncovalent, ATP-competitive inhibitor of EGFR, with high activity against osimertinib-resistant EGFR mutations such as Del19/T790M/C797S[1][2]. Its primary mechanism of action involves the inhibition of EGFR signaling, which is crucial in certain cancer types. This contrasts with the direct inhibition of the BRAF kinase, a key component of the same signaling pathway, by drugs like vemurafenib, dabrafenib, and encorafenib.

Kinome Profiling Data

The following table summarizes the kinome profiling of this compound against a panel of 468 kinases, as determined by the KINOMEscan® assay. For comparison, representative data for the BRAF inhibitors vemurafenib, dabrafenib, and encorafenib are included, highlighting their primary targets and notable off-targets. The data is presented as the percentage of kinase activity remaining (% Control) at a specific inhibitor concentration, where a lower percentage indicates stronger inhibition.

Kinase TargetThis compound (100 nM) % ControlVemurafenib (1 µM) % ControlDabrafenib (1 µM) % ControlEncorafenib (1 µM) % ControlKinase Family
EGFR (Wild Type) >10---Tyrosine Kinase
EGFR (Del19/T790M/C797S) <1---Tyrosine Kinase
BRAF >10<10<10<10Serine/Threonine Kinase
BRAF (V600E) >10<1<1<1Serine/Threonine Kinase
CRAF >10<50<50<50Serine/Threonine Kinase
ARAF >10-<50-Serine/Threonine Kinase
MAP2K5 (MEK5) >10<50--Serine/Threonine Kinase
ZAK >10<10--Serine/Threonine Kinase
CDK16 --<50-Serine/Threonine Kinase
NEK9 --<50-Serine/Threonine Kinase
S-Score(10) *0.015 ----

*The S-Score is a measure of selectivity, calculated as the number of kinases inhibited by more than 90% divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Data not available in the public domain.

The KINOMEscan results reveal that this compound is a highly selective inhibitor, with its primary activity focused on EGFR mutants. In contrast, the BRAF inhibitors, while potent against their primary BRAF V600E target, exhibit a broader range of off-target activities against other kinases.

Experimental Protocols

KINOMEscan® Competition Binding Assay

The kinome profiling data for this compound was generated using the KINOMEscan® platform (DiscoverX). This assay methodology provides a quantitative measure of inhibitor binding to a large panel of kinases.

Principle: The assay is based on a competitive binding format. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Protocol Outline:

  • Preparation of Reagents: Kinases are tagged with a unique DNA identifier. An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Assay Reaction: The DNA-tagged kinase, the test compound (at a specified concentration, e.g., 100 nM for this compound), and the immobilized ligand are incubated together to allow binding to reach equilibrium. A DMSO control (vehicle) is run in parallel.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR using primers specific to the DNA tag.

  • Data Analysis: The results are reported as "% Control," which is calculated as: (Signal with test compound / Signal with DMSO control) x 100

A lower "% Control" value indicates a stronger interaction between the test compound and the kinase.

Visualizations

Signaling Pathway

The diagram below illustrates the EGFR and MAPK/ERK signaling pathway, highlighting the points of intervention for EGFR inhibitors like this compound and BRAF inhibitors.

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF This compound This compound This compound->EGFR Inhibition BRAF_i RAF Inhibitors (Vemurafenib, etc.) BRAF_i->RAF Inhibition Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Gene Expression EGF EGF (Ligand) EGF->EGFR

Caption: EGFR and MAPK/ERK Signaling Pathway.

Experimental Workflow

The following diagram outlines the workflow for the KINOMEscan® assay used to generate the kinome profiling data.

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A DNA-tagged Kinase D Incubation: Kinase + Compound + Ligand A->D B Test Compound B->D C Immobilized Ligand C->D E Wash Unbound Components D->E F qPCR Quantification E->F G Data Analysis (% Control) F->G

Caption: KINOMEscan® Experimental Workflow.

References

Assessing the Therapeutic Window of CH7233163 Versus Other EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted therapies remains a critical challenge in oncology. CH7233163 is a novel, noncovalent, ATP-competitive tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical activity against osimertinib-resistant EGFR mutations in non-small cell lung cancer (NSCLC).[1][2][3] This guide provides a comparative analysis of the therapeutic window of this compound against other relevant EGFR TKIs, supported by available preclinical data.

I. Comparative Efficacy and Selectivity

A key determinant of a TKI's therapeutic window is its selectivity for the target kinase over wild-type (WT) protein and other kinases. High selectivity is expected to correlate with a wider therapeutic window, minimizing off-target toxicities.

This compound has been specifically designed to overcome the C797S mutation, which is a major mechanism of resistance to the third-generation EGFR TKI, osimertinib.[2][4] Preclinical studies have shown that this compound potently inhibits various EGFR mutants, including the triple mutation Del19/T790M/C797S, while exhibiting lower activity against WT EGFR.[2][3][5]

Table 1: Comparative In Vitro Potency of EGFR TKIs

CompoundTarget EGFR MutantIC50 (nmol/L)Reference
This compound Del19/T790M/C797S0.28[4][6]
OsimertinibDel19/T790M/C797S>1000[2]
EAI-045Del19/T790M/C797S>1000[2]
This compound L858R/T790M/C797SPotent Inhibition[2][3]
OsimertinibL858R/T790MPotent Inhibition[6]
This compound Del19Potent Inhibition[6]
This compound L858RPotent Inhibition[6]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.

II. In Vivo Antitumor Activity and Tolerability

Preclinical xenograft models provide valuable insights into the in vivo efficacy and potential toxicity of a drug candidate.

In a mouse xenograft model with tumors driven by the EGFR-Del19/T790M/C797S mutation, oral administration of this compound resulted in significant tumor regression, particularly at a dose of 100 mg/kg.[4][6] Importantly, these studies reported no significant body weight loss or other observable signs of toxicity in the treated mice, suggesting a favorable therapeutic window in this preclinical setting.[4][6]

Table 2: Summary of In Vivo Antitumor Activity

CompoundXenograft ModelDoseOutcomeTolerabilityReference
This compound Del19/T790M/C797S_NIH3T3100 mg/kg (daily)Potent tumor regressionNo significant body weight loss or signs of toxicity[4][6]
OsimertinibDel19/T790M/C797S_NIH3T3Not specifiedIneffectiveNot applicable[2]
This compound NCI-H1975 (L858R/T790M)Not specifiedPotent tumor growth inhibition (similar to osimertinib)Not specified[6]
This compound HCC827 (Del19)Not specifiedPotent tumor growth inhibition (similar to osimertinib)Not specified[6]

III. Mechanism of Action and Signaling Pathway

This compound acts as a noncovalent, ATP-competitive inhibitor of the EGFR kinase domain.[2][3][4] Structural analyses have revealed that it binds to the ATP-binding pocket of the EGFR triple mutant, utilizing multiple interactions to achieve its potent inhibitory activity.[2][7] By blocking the phosphorylation of EGFR, this compound effectively inhibits the downstream signaling pathways that drive tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Promotes This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

IV. Experimental Protocols

The following are generalized protocols for key experiments used to characterize the therapeutic window of TKIs.

A. In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 of a compound against a specific kinase.

  • Reagents: Recombinant EGFR kinase, substrate peptide (e.g., poly-Glu-Tyr), ATP, and a detection system (e.g., europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin).

  • Procedure:

    • The kinase, substrate, and varying concentrations of the inhibitor (e.g., this compound) are incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the detection reagents are added.

    • The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

B. Cell Viability Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

  • Cell Lines: Cell lines expressing the target EGFR mutations (e.g., NIH3T3 cells engineered to express Del19/T790M/C797S) and a control cell line (e.g., expressing WT EGFR).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the TKI for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The IC50 value is determined from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (TR-FRET) Xenograft Xenograft Model (e.g., Del19/T790M/C797S) Kinase_Assay->Xenograft Inform Dose Selection Cell_Assay Cell Viability Assay Cell_Assay->Xenograft Confirm Cellular Activity Efficacy Tumor Regression Xenograft->Efficacy Assess Antitumor Activity Tolerability Body Weight, Clinical Signs Xenograft->Tolerability Monitor Toxicity Compound This compound Compound->Kinase_Assay Determine IC50 Compound->Cell_Assay Determine Cellular IC50

References

Safety Operating Guide

Proper Disposal of CH7233163: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling CH7233163, a non-covalent ATP-competitive inhibitor of EGFR, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.

Immediate Safety and Handling Precautions

According to the Safety Data Sheet (SDS) provided by GlpBio, this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety practices should always be observed. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation or contact with eyes and skin.[1] In case of contact, rinse the affected area thoroughly with water.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with prevailing country, federal, state, and local regulations.[1] The following procedural guidance is based on the available safety data.

1. Containment of Spills and Solutions:

  • For liquid solutions containing this compound, absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

2. Decontamination:

  • Decontaminate any surfaces or equipment that have come into contact with the compound by scrubbing them with alcohol.[1]

3. Waste Collection:

  • Collect the absorbed material and any contaminated disposables (e.g., gloves, wipes) in a suitable, clearly labeled waste container.

4. Final Disposal:

  • Dispose of the contaminated material as chemical waste, adhering to your institution's specific waste management protocols and all applicable governmental regulations.[1]

5. Packaging for Transport:

  • The substance is considered non-hazardous for transport according to DOT (US), IMDG, and IATA regulations.[1] Ensure that all packaging and labeling comply with these regulations if the waste is to be transported off-site for disposal.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste is_spill Liquid Spill or Residue? start->is_spill absorb Absorb with liquid-binding material is_spill->absorb Yes collect Collect all contaminated materials in a labeled waste container is_spill->collect No (Solid Waste) decontaminate Decontaminate surfaces and equipment with alcohol absorb->decontaminate decontaminate->collect dispose Dispose according to institutional and governmental regulations collect->dispose end End: Proper Disposal dispose->end

Disposal workflow for this compound.

References

Personal protective equipment for handling CH7233163

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for CH7233163 is not publicly available. The following guidance is based on best practices for handling potent, novel research compounds and information regarding its common solvent, Dimethyl Sulfoxide (DMSO). Researchers are strongly advised to conduct a thorough risk assessment before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent EGFR inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Given that this compound is a potent compound intended for cancer research, and is often dissolved in DMSO, a solvent known for its ability to penetrate the skin, a comprehensive PPE strategy is mandatory.

PPE CategorySpecificationRationale
Hand Protection Double gloving with butyl rubber or nitrile gloves.DMSO can readily penetrate nitrile gloves. Butyl gloves are recommended for handling DMSO. Double gloving provides an additional layer of protection.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of the compound in its solid or solution form.
Body Protection A lab coat, worn fully buttoned.Prevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood.As the hazards of this compound are not fully characterized, handling in a fume hood is essential to prevent inhalation of any airborne particles or aerosols.

Operational and Disposal Plans

Storage of this compound

Proper storage is crucial to maintain the stability and efficacy of this compound.

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Source: MedChemExpress Handling Instructions[1][2][3]

Preparation of Solutions

The following workflows outline the preparation of stock and working solutions of this compound.

G cluster_stock Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add appropriate volume of DMSO weigh->add_dmso dissolve Vortex/sonicate to fully dissolve add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock

Caption: Workflow for preparing a this compound stock solution.

G cluster_working Working Solution Preparation (for in vitro cell assays) thaw_stock Thaw a stock solution aliquot dilute_medium Dilute with cell culture medium thaw_stock->dilute_medium mix_gently Mix gently by pipetting dilute_medium->mix_gently use_immediately Use immediately in experiment mix_gently->use_immediately

Caption: Workflow for preparing a this compound working solution for in vitro use.

Disposal Plan

As a potent research compound, all materials contaminated with this compound must be disposed of as hazardous waste.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid waste (e.g., pipette tips, tubes, gloves, weighing paper) should be collected in a designated, sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.
Sharps Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not pour any solutions containing this compound down the drain.[4][5]

Experimental Protocols

While specific experimental protocols for this compound will vary, the following general principles should be followed:

  • Weighing: Always weigh the powdered form of this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Solution Handling: All handling of solutions containing this compound should be performed in a chemical fume hood.

  • Spill Management: In the event of a spill, evacuate the area and follow your institution's spill cleanup procedures for potent compounds. Generally, this involves absorbing the spill with an inert material and decontaminating the area, all while wearing appropriate PPE.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.